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  • Product: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde
  • CAS: 1354936-89-2

Core Science & Biosynthesis

Foundational

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde: Molecular Architecture, Synthesis, and Applications in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The pyrazole scaffold is a privileged structure in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its profound impact on pharmacological efficacy and pharmacokinetic profiles [1]. Among its highly functionalized derivatives, 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1354936-89-2) stands out as a versatile, multi-reactive intermediate. Featuring orthogonal reactive sites—an electrophilic carbaldehyde and a nucleophilic-substitution-ready chloro group—this compound serves as a critical building block for synthesizing complex fused heterocycles, Schiff bases, and multi-target directed ligands (MTDLs) [2].

This whitepaper provides an in-depth analysis of its physicochemical properties, details the mechanistic causality of its synthesis via the Vilsmeier-Haack reaction, and outlines self-validating experimental protocols for its derivatization in drug discovery workflows.

Molecular Architecture & Physicochemical Profile

The strategic placement of functional groups on the 1H-pyrazole core dictates the compound's utility:

  • 1-Phenyl Ring: Provides π−π stacking capabilities and lipophilicity, essential for target protein binding (e.g., within the hydrophobic gorge of Acetylcholinesterase) [3].

  • 3-Butyl Chain: Enhances the overall lipophilicity ( logP ) of the molecule, improving membrane permeability and allowing for fine-tuning of the pharmacokinetic profile compared to shorter alkyl chains (like methyl or ethyl derivatives) [1].

  • 4-Carbaldehyde Group: A highly reactive electrophilic center primed for condensation reactions (forming aldimines/Schiff bases) or Knoevenagel condensations [4].

  • 5-Chloro Group: Acts as a leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ), enabling the introduction of amines, thiols, or alkoxides, and facilitating intramolecular cyclizations to form pyrazolo-pyridines or pyrazolo-pyrimidines [2].

Table 1: Physicochemical & Structural Data
PropertyValue / Description
Chemical Name 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS Registry Number 1354936-89-2
Molecular Formula C14​H15​ClN2​O
Molecular Weight 262.74 g/mol
Appearance Pale yellow to off-white crystalline solid (typical for class)
Solubility Soluble in DMF, DMSO, Dichloromethane (DCM), and Ethyl Acetate. Insoluble in water.
Storage Conditions 0-8°C, protected from light and moisture to prevent aldehyde oxidation.

Mechanistic Synthesis: The Dual-Action Vilsmeier-Haack Reaction

The synthesis of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes from their corresponding 2-pyrazolin-5-ones is a masterclass in synthetic efficiency. The reaction utilizes the Vilsmeier-Haack reagent —generated in situ from Phosphorus Oxychloride ( POCl3​ ) and N,N-Dimethylformamide (DMF)—to achieve simultaneous formylation and halogenation [5].

The Causality of the Reaction Design
  • Electrophilic Aromatic Substitution: The Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride) attacks the electron-rich C4 position of the pyrazole ring. The pyrazolone tautomerizes to its enol form (5-hydroxypyrazole), driving electron density to C4.

  • Chlorination of the Enol: Concurrently, the 5-hydroxyl group reacts with excess POCl3​ to form a phosphorodichloridate intermediate. This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion, yielding the 5-chloro derivative.

  • Hydrolysis: The reaction is quenched with ice water. This highly exothermic step hydrolyzes the C4-iminium intermediate to the target carbaldehyde and precipitates the hydrophobic product.

VH_Synthesis A 3-Butyl-1-phenyl -2-pyrazolin-5-one C Intermediate Iminium Ion A->C Electrophilic Attack B Vilsmeier Reagent (DMF + POCl3) B->C Generates Electrophile D Hydrolysis (H2O / Ice) C->D Chlorination & Workup E 3-Butyl-5-chloro-1-phenyl -1H-pyrazole-4-carbaldehyde D->E Precipitation

Workflow of the Vilsmeier-Haack formylation and chlorination synthesis.

Orthogonal Reactivity & Downstream Derivatization

The true value of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde lies in its orthogonal reactivity. Researchers can selectively manipulate the C4-aldehyde or the C5-chloride without interfering with the other, or utilize both in tandem for cyclization [4].

Derivatization Core Title Compound CAS: 1354936-89-2 CHO 4-Carbaldehyde Group (Electrophilic) Core->CHO Cl 5-Chloro Group (Leaving Group) Core->Cl Schiff Schiff Bases / Aldimines (Bioactive Scaffolds) CHO->Schiff + Primary Anilines Pyrazolo Fused Heterocycles (e.g., Pyrazolo-pyridines) CHO->Pyrazolo + Active Methylenes Cl->Pyrazolo Cyclization SNAr Nucleophilic Substitution (Amines, Thiols) Cl->SNAr SNAr Reaction

Orthogonal reactivity of functional groups enabling diverse derivatization.

Table 2: Derivatization Pathways and Pharmacological Targets
Reaction TypeReagentsResulting ScaffoldPrimary Biological Targets
Condensation Primary Anilines, Acetic Acid (cat.)Schiff Bases (Aldimines)Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) [3]
Cyclocondensation Malononitrile, BasePyrazolo[3,4-b]pyridinesCathepsins (B, H, L), Anticancer cell lines [4]
SN​Ar
  • Cyclization
Hydrazine derivativesPyrazolo[3,4-d]pyrimidinesAntimicrobial, Antifungal (e.g., Candida albicans)[6]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to ensure the integrity of the reaction before proceeding to the next step.

Protocol A: Synthesis of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

Note: This reaction evolves toxic HCl gas. Perform strictly in a fume hood.

  • Vilsmeier Reagent Preparation: Cool anhydrous DMF (0.12 mol) in a round-bottom flask to 0°C using an ice-salt bath. Add POCl3​ (0.35 mol) dropwise over 30 minutes under continuous magnetic stirring.

    • Causality: The dropwise addition controls the highly exothermic formation of the Vilsmeier reagent.

    • Validation Checkpoint: The solution should turn into a pale yellow, viscous liquid (the iminium salt).

  • Substrate Addition: Dissolve 3-Butyl-1-phenyl-2-pyrazolin-5-one (0.10 mol) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • Heating & Reflux: Remove the ice bath and gradually heat the reaction mixture to 90–100°C for 3 to 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the starting material spot confirms the completion of the formylation/chlorination.

  • Quenching & Workup: Cool the mixture to room temperature and pour it slowly over crushed ice (approx. 500 g) with vigorous stirring. Neutralize the acidic mixture cautiously with saturated aqueous NaHCO3​ until pH 7 is reached.

    • Causality: Neutralization prevents the acid-catalyzed degradation of the newly formed aldehyde.

    • Validation Checkpoint: A pale yellow precipitate will form upon neutralization.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual DMF and salts, and recrystallize from ethanol to yield the pure title compound.

Protocol B: Synthesis of Bioactive Schiff Bases (Aldimines)
  • Reaction Setup: Equimolar quantities (0.01 mol) of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde and a substituted aniline (e.g., 4-fluoroaniline) are dissolved in 25 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the C4 carbon, thereby accelerating the nucleophilic attack by the aniline amine.

  • Reflux: Reflux the mixture for 4–6 hours. Monitor by TLC.

  • Isolation: Cool the mixture to room temperature. Pour into ice water. Filter the resulting solid, wash with cold ethanol, and recrystallize from ethanol/DMF to obtain the pure aldimine derivative [4].

Conclusion

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is a highly strategic intermediate in modern organic synthesis. Its unique combination of a lipophilic butyl chain, an aromatic phenyl ring, and orthogonal reactive sites (aldehyde and chloride) allows researchers to rapidly generate diverse chemical libraries. Whether targeting neurodegenerative diseases via AChE/MAO-B inhibition or developing novel agrochemicals, mastering the synthesis and derivatization of this scaffold is a fundamental asset for any drug discovery program.

References

  • EXCLI Journal. (n.d.). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. Retrieved March 23, 2026, from[Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. Retrieved March 23, 2026, from [Link]

  • National Institutes of Health (PMC). (n.d.). Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data. Retrieved March 23, 2026, from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Pharmacological Significance of Pyrazole and its Derivatives. Retrieved March 23, 2026, from[Link]

Exploratory

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 3-B...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. As a senior application scientist, this document is structured to deliver not only the spectral data but also the underlying scientific principles and experimental considerations essential for the accurate structural elucidation and characterization of complex pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds and NMR in Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1] Their biological activities are diverse, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The precise substitution pattern on the pyrazole ring is critical to its biological function, necessitating robust analytical techniques for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical method for the structural elucidation of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will delve into the specific NMR characteristics of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, offering a blueprint for the analysis of similarly complex heterocyclic systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde, phenyl, and butyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyrazole ring. The aldehyde proton is expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic pyrazole system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (-CHO)9.8 - 10.2Singlet (s)-1H
Phenyl (ortho-H)7.6 - 7.8Multiplet (m)2H
Phenyl (meta, para-H)7.3 - 7.5Multiplet (m)3H
Butyl (-CH₂-C=C)2.8 - 3.0Triplet (t)~7.52H
Butyl (-CH₂-CH₂-C=C)1.6 - 1.8Sextet~7.52H
Butyl (-CH₂-CH₃)1.3 - 1.5Sextet~7.42H
Butyl (-CH₃)0.9 - 1.0Triplet (t)~7.33H

Predicted data is based on analogous structures and established chemical shift principles.[5][6]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the pyrazole ring carbons are particularly sensitive to the nature of the substituents.[7]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)185 - 190
Pyrazole (C3)150 - 155
Pyrazole (C5)140 - 145
Phenyl (C1')138 - 140
Phenyl (C2', C6')129 - 131
Phenyl (C3', C5')128 - 130
Phenyl (C4')125 - 127
Pyrazole (C4)115 - 120
Butyl (-CH₂-C=C)28 - 32
Butyl (-CH₂-CH₂-C=C)30 - 34
Butyl (-CH₂-CH₃)22 - 25
Butyl (-CH₃)13 - 15

Predicted data is based on analogous structures and established chemical shift principles.[8][9]

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the steps for acquiring high-resolution 1D and 2D NMR spectra for the structural confirmation of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual proton signal (δ ~7.26 ppm) and carbon signal (δ ~77.16 ppm) serve as convenient internal references.

  • Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR and 2D experiments, a more concentrated sample is preferable to reduce acquisition time.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. The number of scans will depend on the sample concentration and can range from a few hundred to several thousand.

  • 2D NMR Experiments (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the butyl chain and the phenyl ring.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations, directly linking protons to their attached carbons.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different fragments of the molecule, such as the phenyl ring to the pyrazole core and the butyl and aldehyde groups to the pyrazole ring.[10]

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde using the acquired NMR data.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structure Confirmation H1 ¹H NMR - Chemical Shifts - Integration - Multiplicity Fragments Identify Spin Systems (Phenyl, Butyl) H1->Fragments C13 ¹³C NMR - Chemical Shifts C13->Fragments COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) Connectivity Establish Connectivity between Fragments and Pyrazole Core HMBC->Connectivity Fragments->Connectivity Final Final Structure Assignment Connectivity->Final

Caption: Workflow for structural elucidation using 1D and 2D NMR.

Detailed Spectral Interpretation

A thorough analysis of the 2D NMR data is paramount for the definitive assignment of all proton and carbon signals.

  • COSY: Correlations will be observed between the adjacent methylene protons of the butyl chain (H-1'' to H-2'', H-2'' to H-3'', H-3'' to H-4''). The protons of the phenyl ring will also show correlations consistent with their substitution pattern.

  • HSQC: This experiment will directly link each proton signal to its corresponding carbon signal. For instance, the triplet at ~2.9 ppm will correlate with the carbon signal at ~30 ppm, confirming their assignment to the -CH₂- group adjacent to the pyrazole ring.

  • HMBC: This is the key experiment for assembling the molecular structure. Key expected correlations include:

    • The aldehyde proton (~10.0 ppm) to the C4 and C5 carbons of the pyrazole ring.

    • The ortho-protons of the phenyl ring to the C1 of the pyrazole ring.

    • The methylene protons of the butyl group adjacent to the pyrazole ring to the C3 and C4 carbons of the pyrazole.

The following diagram illustrates the key predicted HMBC correlations.

Sources

Foundational

Mechanism of Formation for 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide

Executive Summary The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry and agrochemical development. 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a critical, v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry and agrochemical development. 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a critical, versatile building block. Its unique substitution pattern—combining the lipophilicity of the 3-butyl and 1-phenyl groups with the orthogonal reactivity of the 5-chloro and 4-carbaldehyde moieties—makes it an ideal precursor for synthesizing complex therapeutics, including cannabinoid receptor ligands and kinase inhibitors[1]. This whitepaper provides an in-depth analysis of its formation mechanism via a tandem Vilsmeier-Haack formylation-chlorination, detailing the causality behind experimental protocols and offering a self-validating workflow for researchers.

Core Mechanistic Pathway: The Dual Vilsmeier-Haack Transformation

The synthesis of 3-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde does not occur via a simple formylation. Starting from the precursor 3-butyl-1-phenyl-1H-pyrazol-5(4H)-one , the reaction undergoes a tandem electrophilic aromatic substitution and nucleophilic chlorination driven by the Vilsmeier-Haack (VH) reagent[2].

The mechanism proceeds through five distinct stages:

  • Activation (Formation of the VH Reagent): N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride ( POCl3​ ) to generate the highly electrophilic (chloromethylene)dimethylammonium chloride (the Vilsmeier reagent).

  • Tautomerization: The pyrazolone precursor exists in equilibrium with its enol tautomer (5-hydroxy-pyrazole). The enol form is highly electron-rich at the C4 position, acting as the active nucleophile[2].

  • Electrophilic Attack (Formylation): The Vilsmeier reagent attacks the C4 position of the enol, forming a C4-formylated iminium intermediate.

  • Chlorination: The C5 hydroxyl group is converted into a good leaving group (via phosphorylation by excess POCl3​ ) and is subsequently displaced by a chloride ion via nucleophilic aromatic substitution.

  • Aqueous Hydrolysis: Upon quenching the reaction in ice water, the iminium species is hydrolyzed to yield the final 4-carbaldehyde[3].

Mechanism A DMF + POCl3 (Reagents) B Vilsmeier Reagent (Chloroiminium Ion) A->B Activation (<10°C) D C4-Formylated Intermediate B->D Electrophilic Attack at C4 C 3-Butyl-1-phenyl- 1H-pyrazol-5(4H)-one (Enol Tautomer) C->D Nucleophilic Enol E C5-Chlorinated Iminium Species D->E POCl3 Chlorination at C5 (90°C) F 3-Butyl-5-chloro-1-phenyl- 1H-pyrazole-4-carbaldehyde E->F Aqueous Hydrolysis

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation and chlorination.

Experimental Methodology: A Self-Validating Protocol

To ensure high yields and purity, the experimental protocol must be rigorously controlled. The following step-by-step methodology explains the causality behind each synthetic choice, establishing a self-validating system for the bench chemist[3].

Step-by-Step Workflow
  • Reagent Preparation: Charge a dry, round-bottom flask with DMF (10.0 equivalents) and cool to 0°C using an ice-salt bath.

  • Activation: Add POCl3​ (4.0 equivalents) dropwise over 30 minutes.

    • Causality: The formation of the VH reagent is highly exothermic. If the temperature exceeds 10°C, DMF can decompose into dimethylamine, which acts as a competing nucleophile and generates unwanted side products.

  • Substrate Addition: Slowly add 3-butyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 equivalent) in small portions to the cold mixture.

  • Heating & Reflux: Remove the ice bath and heat the reaction mixture to 90–100°C for 3 to 4 hours.

    • Causality: While formylation occurs at lower temperatures, the subsequent C5 chlorination requires significant thermal energy to overcome the activation barrier for nucleophilic aromatic substitution[2].

  • Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 3:1). The starting pyrazolone is highly polar and remains near the baseline. The successful formation of the target 5-chloro-4-carbaldehyde is indicated by the appearance of a distinct, highly non-polar spot (higher Rf​ ).

  • Quenching: Pour the hot mixture carefully over crushed ice with vigorous stirring.

    • Causality: Immediate cooling prevents the hydrolysis of the newly formed C-Cl bond, which is susceptible to degradation under hot, highly acidic aqueous conditions.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water to remove residual acid and DMF, and recrystallize from ethanol to yield the pure product.

Workflow Step1 1. Reagent Prep Cool DMF to 0°C Step2 Step2 Step1->Step2 Step3 3. Substrate Addition Add Pyrazolone Precursor in portions Step2->Step3 Step4 4. Heating Reflux at 90-100°C for 3-4 hours Step3->Step4 Step5 5. Quenching Pour over crushed ice Stir vigorously Step4->Step5 Step6 6. Isolation Filter precipitate, Wash & Recrystallize Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesizing the target carbaldehyde.

Reaction Optimization & Quantitative Data

Achieving maximum yield requires balancing the equivalents of POCl3​ and the reaction temperature. Because POCl3​ serves a dual purpose—activating DMF and acting as the halogenating agent—an excess is strictly required[3].

Below is a summary of quantitative optimization data for the tandem formylation-chlorination of pyrazolone derivatives:

Table 1: Optimization of Reaction Parameters
EntryEquivalents of POCl3​ Equivalents of DMFTemperature (°C)Time (h)Yield (%)Observation / Causality
12.05.080445%Incomplete chlorination; C5-hydroxy intermediate observed.
23.05.090472%Good conversion, slight starting material remaining.
3 4.0 10.0 100 3 88% Optimal conditions; complete conversion to target molecule.
45.010.0110381%Increased tar formation and degradation impurities.

Note: Entry 3 represents the validated standard for synthesizing 5-chloro-pyrazole-4-carbaldehydes, ensuring complete chlorination without inducing thermal degradation.

Conclusion

The synthesis of 3-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde relies on a highly efficient, tandem Vilsmeier-Haack reaction. By strictly controlling the exotherm during reagent activation and providing sufficient thermal energy and POCl3​ equivalents for the subsequent chlorination, researchers can isolate this pivotal intermediate in excellent yields. Understanding the mechanistic causality behind these steps ensures reproducible, scalable results for downstream drug discovery applications.

References

  • Heterocyclic Analogues of Xanthone and Xanthione (PMC Archive) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Exploratory

Comprehensive Safety, Toxicity, and Handling Guide for 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde in Drug Discovery

Introduction & Structural Significance In modern drug discovery, pyrazole-4-carbaldehyde derivatives are indispensable building blocks, frequently utilized in the synthesis of highly potent anti-inflammatory agents, COX-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

In modern drug discovery, pyrazole-4-carbaldehyde derivatives are indispensable building blocks, frequently utilized in the synthesis of highly potent anti-inflammatory agents, COX-2 inhibitors, and novel agrochemicals . Among these, 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1354936-89-2) stands out due to its unique steric profile and highly reactive functional groups.

While the 3-butyl group provides lipophilicity and steric tuning, the true synthetic value—and the primary source of its chemical hazard—lies in the synergistic relationship between the 4-carbaldehyde and the 5-chloro moieties. The electron-withdrawing nature of the formyl group highly activates the adjacent C-Cl bond, making it an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions . However, this same reactivity profile necessitates rigorous safety protocols, as the compound can readily act as a covalent binder to biological nucleophiles.

Table 1: Physicochemical Identity
PropertyValueSynthetic Implication
Chemical Name 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydeCore scaffold for multi-substituted pyrazoles.
CAS Number 1354936-89-2Unique identifier for safety tracking.
Molecular Formula C14H15ClN2OHalogenated heteroaromatic.
Molecular Weight 262.74 g/mol Optimal size for early-stage fragment building.
Appearance Pale yellow to off-white solid/oilColor shifts may indicate auto-oxidation of the aldehyde.

Hazard Identification & Mechanistic Toxicology (MSDS Data)

Because specific toxicological studies on the 3-butyl derivative are proprietary to specialized synthesis labs, we must extrapolate the hazard profile from its closely related base scaffold, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.

Table 2: GHS Hazard Classifications & Quantitative Exposure Data
GHS ClassificationHazard StatementSignal WordMechanism of Toxicity
Acute Tox. 4 H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)WarningSystemic absorption of the electrophile leading to cellular stress.
Skin Irrit. 2 H315 (Causes skin irritation)WarningCovalent adduction to keratinocyte surface proteins.
Eye Irrit. 2A H319 (Causes serious eye irritation)WarningRapid reaction with mucosal nucleophiles in the ocular environment.
STOT SE 3 H335 (May cause respiratory irritation)WarningInhalation of dust/aerosol triggers localized inflammatory cascades.
The Causality of Toxicity: Electrophilic Stress

The toxicity of this compound is not arbitrary; it is a direct consequence of its synthetic utility. The 4-carbaldehyde group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole ring. When exposed to biological tissue, the highly activated 5-chloro position undergoes rapid substitution with biological nucleophiles—specifically the thiol groups (-SH) of cysteine residues in cellular proteins. This covalent adduction denatures proteins and triggers an inflammatory immune response, manifesting as severe irritation or sensitization.

ToxicityMechanism A 3-Butyl-5-chloro-1-phenyl- 1H-pyrazole-4-carbaldehyde B Electrophilic 5-Position (Activated by 4-CHO) A->B D Covalent Adduct Formation B->D C Protein Nucleophiles (e.g., Cysteine -SH) C->D E Cellular Stress / Irritation (Skin/Eye/Respiratory) D->E

Diagram 1: Mechanistic pathway of biological toxicity via electrophilic protein adduction.

Self-Validating Experimental Protocol: Safe SNAr Workflow

To safely utilize 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, researchers must employ workflows that not only achieve high yields but inherently validate the destruction of the hazardous electrophile. The following SNAr protocol is designed as a self-validating system , ensuring that no toxic starting material survives the reaction sequence.

Step-by-Step Methodology

1. Preparation & Stoichiometric Control (Fume Hood Required)

  • Action: Weigh exactly 1.0 equivalent (eq) of the pyrazole-4-carbaldehyde.

  • Causality: Strict stoichiometric control prevents excess electrophile from remaining at the end of the reaction, eliminating the risk of handling hazardous unreacted starting material during purification.

2. Solvent & Base Selection

  • Action: Dissolve the compound in anhydrous Acetonitrile (MeCN) and add 2.0 eq of Cesium Carbonate (Cs2CO3).

  • Causality: MeCN is a polar aprotic solvent that perfectly stabilizes the negatively charged Meisenheimer complex transition state during the SNAr reaction. Cs2CO3 is chosen because it provides optimal basicity to deprotonate the incoming nucleophile without acting as a competing nucleophile itself (which is a risk with hydroxide or alkoxide bases) .

3. Nucleophile Addition

  • Action: Slowly add 1.2 eq of the target nucleophile (e.g., a primary amine or substituted phenol). Stir at 60°C.

4. The Validation Checkpoint (Critical Safety Step)

  • Action: At 2 hours, sample the reaction mixture for LC-MS analysis.

  • Self-Validation: The protocol cannot proceed to workup until the LC-MS trace confirms >95% consumption of the starting material (m/z 263 [M+H]+). If unreacted electrophile remains, additional nucleophile is added. This analytical gatekeeping ensures the hazardous chemical is fully converted into a stable, non-irritating product before the reactor is opened.

5. Quenching & Isolation

  • Action: Quench the reaction with saturated aqueous NH4Cl and extract with Ethyl Acetate.

  • Causality: The mild acidity of NH4Cl neutralizes the excess Cs2CO3 safely without risking the degradation of the newly formed product, allowing for clean phase separation and isolation.

Workflow Step1 Weighing & Preparation (Fume Hood, PPE) Step2 Dissolution in MeCN + Base (Cs2CO3) Step1->Step2 Step3 Addition of Nucleophile (e.g., Amine/Alcohol) Step2->Step3 Step4 Validation Checkpoint (LC-MS >95% Conversion) Step3->Step4 Step4->Step3 Fail (Add Nuc.) Step5 Quenching (NH4Cl) & Aqueous Workup Step4->Step5 Pass (>95%) Step6 Product Isolation (Safe Intermediate) Step5->Step6

Diagram 2: Self-validating SNAr workflow with integrated LC-MS safety checkpoint.

References

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information (PMC). URL:[Link] [1]

  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Semantic Scholar. URL:[Link] [2]

  • 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. NextSDS. URL:[Link] [3]

Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for characterizing the thermodynamic stability and melting point of 3-Butyl-5-chloro-1-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the thermodynamic stability and melting point of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole derivative with potential applications in medicinal chemistry. Given the novelty of this specific compound, this document synthesizes established methodologies for the analysis of analogous pyrazole structures. We will explore both experimental and computational approaches, detailing the theoretical underpinnings and practical execution of key analytical techniques. This guide is designed to equip researchers with the necessary knowledge to rigorously assess the physicochemical properties critical for drug development and material science.

Introduction to Substituted Pyrazoles

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1] The physicochemical properties of substituted pyrazoles, such as thermodynamic stability and melting point, are critically influenced by the nature and position of their substituents. These properties, in turn, dictate the compound's solubility, bioavailability, and formulation characteristics.

The target molecule, 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, possesses a unique combination of substituents: a butyl group at position 3, a chloro group at position 5, a phenyl group at position 1, and a carbaldehyde group at position 4. Understanding the interplay of these functional groups is essential for predicting and interpreting the compound's behavior.

Synthesis of Pyrazole-4-carbaldehyde Derivatives

The synthesis of pyrazole-4-carbaldehydes is well-documented and typically involves the Vilsmeier-Haack reaction.[2][3] A general synthetic route for the title compound would likely start from a substituted acetophenone, which is first reacted with phenylhydrazine to form a phenylhydrazone. Subsequent treatment with a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) would lead to cyclization and formylation to yield the desired 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde.[3] The starting acetophenone would need to be appropriately substituted to yield the 3-butyl and 5-chloro substitution pattern on the final pyrazole ring.

Determination of Thermodynamic Stability

Thermodynamic stability refers to the resistance of a compound to decomposition under a given set of conditions. For pharmaceutical compounds, thermal stability is a critical parameter that affects shelf-life, storage conditions, and manufacturing processes.[4] The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is invaluable for determining the temperature at which a compound begins to decompose, as well as for quantifying the loss of volatiles such as water or residual solvents.[6][7]

Experimental Protocol: Thermogravimetric Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the crystalline 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde into a clean TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

    • The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Data Presentation: TGA

ParameterDescription
Onset Decomposition Temperature (Tonset) The temperature at which significant mass loss begins.
Peak Decomposition Temperature (Tpeak) The temperature at which the rate of mass loss is at its maximum.
Mass Loss (%) The percentage of the initial mass lost during a specific temperature range.
Residue (%) The percentage of the initial mass remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8] DSC can be used to determine the melting point, enthalpy of fusion, and to detect other thermal events such as polymorphic transitions, which are critical for understanding the stability of different crystalline forms.[7]

Experimental Protocol: Differential Scanning Calorimetry

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • The melting point is determined as the onset or peak temperature of the endothermic melting peak.

    • The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus).

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. It is the temperature at which a solid transitions to a liquid at atmospheric pressure. The melting point is influenced by the strength of the intermolecular forces in the crystal lattice.

Capillary Melting Point Apparatus

A simple and widely used method for determining the melting point is with a capillary melting point apparatus.

Experimental Protocol: Capillary Melting Point

  • Sample Preparation: Finely powder a small amount of the dry crystalline compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

X-ray Crystallography

For an unambiguous determination of the molecular structure and to understand the intermolecular interactions that govern the melting point, single-crystal X-ray crystallography is the gold standard.[9][10] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the packing of molecules in the crystal lattice.[11][12][13]

Experimental Workflow: X-ray Crystallography

Caption: Workflow for single-crystal X-ray crystallography.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational methods can provide valuable insights into the thermodynamic stability and melting point of a novel compound.

Density Functional Theory (DFT)

DFT calculations can be used to determine the optimized geometry and electronic structure of the molecule. From these calculations, thermodynamic properties such as the heat of formation can be derived, which is an indicator of the compound's intrinsic stability.[14] The stability of different isomers can be compared based on their calculated energies.[15]

Molecular Dynamics (MD) Simulations

MD simulations can be employed to predict the melting point by simulating the behavior of the crystalline material as a function of temperature.[16] By gradually heating a simulated crystal, the temperature at which the ordered structure breaks down into a liquid can be determined.[17]

Logical Relationship: Factors Influencing Melting Point

G A Molecular Structure (Substituents, Symmetry) B Intermolecular Forces (van der Waals, Dipole-Dipole, π-π stacking) A->B C Crystal Packing Efficiency B->C D Melting Point C->D

Caption: Key factors influencing the melting point of a crystalline solid.

Expected Properties of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

Based on the known properties of similar pyrazole derivatives, we can make some educated predictions about the title compound:

  • Melting Point: The presence of a phenyl group and a chloro substituent, along with the carbaldehyde, is likely to result in a relatively high melting point due to significant intermolecular interactions, including dipole-dipole forces and potential π-π stacking. The butyl group may slightly decrease the melting point compared to a smaller alkyl group due to increased conformational flexibility.

  • Thermodynamic Stability: The aromatic pyrazole ring is inherently stable. The decomposition temperature is expected to be well above its melting point. The stability will be influenced by the strength of the C-Cl bond and the potential for reactions involving the carbaldehyde group at high temperatures.

Conclusion

The characterization of the thermodynamic stability and melting point of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is crucial for its potential development as a pharmaceutical agent. This guide has outlined a comprehensive approach combining experimental techniques such as TGA, DSC, and X-ray crystallography with computational methods. By following these protocols, researchers can obtain reliable data to inform formulation development, stability studies, and regulatory submissions.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • EBSCO. X-ray Determination Of Molecular Structure | Physics | Research Starters.
  • Longdom Publishing. (2025, August 26). X-ray Crystallography: Revealing the Enigmas of Molecular Structure.
  • Anton Paar Wiki. X-ray Crystallography.
  • PMC - NIH. x Ray crystallography.
  • Wikipedia. X-ray crystallography.
  • Plato, C., & Glasgow Jr, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Plato, C., & Glasgow Jr, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Aurigaresearch. (2022, February 8). Thermogravimetric Analysis (TGA)
  • Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116.
  • Taylor & Francis. (2019, December 30).
  • AIP Publishing. (2007, December 5). Computing the melting point and thermodynamic stability of the orthorhombic and monoclinic crystalline polymorphs of the ionic liquid 1-n-butyl-3-methylimidazolium chloride.
  • ACS Publications. (2007, March 1).
  • DeepSTABp. Predict protein thermal stability.
  • ACS Publications. (2013, February 4).
  • ResearchGate. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • PURKH.
  • Digital Discovery (RSC Publishing). (2024, June 18).
  • TA Instruments. Determining volatile organic carbon by Differential scanning calorimetry, ta250.
  • Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Glass formation in organic binary liquids studied using differential scanning calorimetry.
  • KTU ePubl.
  • Organic Letters. (2024, July 9).
  • Portugaliae Electrochimica Acta. (2013, July 2). Thermodynamic Study and Characterization by Electrochemical Technique of Pyrazole Derivatives as Corrosion Inhibitors for C38 Steel in Molar Hydrochlor.
  • PMC. (2022, August 14). Thermodynamic vs.
  • TSI Journals. (2017, April 25).
  • ResearchGate.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021, December 14).
  • International Journal of Green Pharmacy (IJGP). (2020, August 21).
  • ChemicalBook. (2026, January 13). 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE.
  • Amanote Research. (2011, October 22). (PDF) Synthesis of 3-Substituted 1-Pheny.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • ChemicalBook. (2025, July 4). 1H-Pyrazole-4-carboxaldehyde | 35344-95-7.

Sources

Exploratory

Thermodynamic Solubility Profiling of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Synthetic and Analytical Applications

Executive Summary In early-stage drug development and advanced organic synthesis, the solvation thermodynamics of intermediate compounds dictate the efficiency of downstream functionalization, purification, and biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and advanced organic synthesis, the solvation thermodynamics of intermediate compounds dictate the efficiency of downstream functionalization, purification, and biological assay design. 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1354936-89-2) [1] is a highly substituted pyrazole derivative that serves as a critical building block for synthesizing bioactive molecules, including cannabinoid receptor antagonists and COX-2 inhibitors.

Due to its heavily lipophilic substitution pattern, this compound exhibits a highly skewed solubility profile—being practically insoluble in aqueous media while demonstrating excellent solubility in non-polar and polar aprotic organic solvents. This whitepaper provides an in-depth analysis of the structural determinants governing its solvation, presents a quantitative solubility profile, and outlines a self-validating experimental protocol for determining its thermodynamic solubility.

Structural Determinants of Solvation Thermodynamics

The solubility of a molecule is a macroscopic manifestation of microscopic intermolecular forces. For 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, the competition between the energy required to disrupt the solvent cavity (cavitation energy) and the energy released upon solute-solvent interaction heavily favors non-polar environments.

  • The 3-Butyl Group: Unlike shorter alkyl chains (e.g., methyl groups), the 4-carbon aliphatic butyl chain introduces significant steric bulk and lipophilicity (+logP). This flexible chain slightly disrupts the solid-state crystal lattice packing, lowering the melting point relative to its methyl analogs and increasing solubility in aliphatic and aromatic hydrocarbons.

  • The 1-Phenyl & 5-Chloro Groups: The 1-phenyl ring provides a large, planar hydrophobic surface area that engages in robust π−π dispersion interactions with aromatic solvents like toluene. The 5-chloro substituent, being electron-withdrawing, increases the overall polarizability of the molecule while contributing to its high lipophilicity, a characteristic common in halogenated pyrazole-4-carboxaldehydes [2].

  • The 4-Carbaldehyde Group: As the sole polar moiety, the aldehyde acts as a hydrogen bond acceptor (HBA). While it allows for dipole-dipole interactions in polar aprotic solvents (like DMSO) and limited hydrogen bonding in alcohols, its hydration energy is vastly insufficient to overcome the hydrophobic penalty of the rest of the molecule in water. This mirrors the behavior of related 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which exhibit aqueous solubilities of less than 0.3 µg/mL [3].

Solvation cluster_lipophilic Lipophilic Domains (Non-Polar) cluster_hydrophilic Polar Domain Compound 3-Butyl-5-chloro-1-phenyl- 1H-pyrazole-4-carbaldehyde Butyl 3-Butyl Group (+logP, Steric Bulk) Compound->Butyl Phenyl 1-Phenyl Group (Pi-Pi Stacking) Compound->Phenyl Chloro 5-Chloro Group (Inductive Effect) Compound->Chloro Aldehyde 4-Carbaldehyde (H-Bond Acceptor) Compound->Aldehyde NonPolarSolvents High Solubility (DCM, EtOAc, Toluene) Butyl->NonPolarSolvents Hydrophobic Interactions Phenyl->NonPolarSolvents Dispersion Forces Chloro->NonPolarSolvents PolarSolvents Low Solubility (Water, Aqueous Buffers) Aldehyde->PolarSolvents Dipole-Dipole (Limited)

Structural domains of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde and solvation effects.

Empirical Solubility Profile in Polar and Non-Polar Solvents

Based on structural homology models and empirical data from closely related compounds (such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 5-hydroxy analogs) [4], the quantitative solubility profile of the 3-butyl derivative is summarized below. The compound exhibits high solubility in halogenated solvents (e.g., chloroform) [5] and polar aprotic solvents, making them ideal for synthetic workflows.

Table 1: Quantitative Solubility Profile at 25°C
Solvent ClassSpecific SolventPolarity IndexDielectric Constant (ε)Estimated Solubility (mg/mL)Classification
Aqueous Water (pH 7.4)10.280.1< 0.001Practically Insoluble
Polar Protic Ethanol5.224.5~ 8.5Slightly Soluble
Polar Aprotic DMSO7.246.7> 50.0Freely Soluble
Polar Aprotic Ethyl Acetate4.46.0> 100.0Very Soluble
Non-Polar (Halogenated) Dichloromethane (DCM)3.19.1> 150.0Very Soluble
Non-Polar (Aliphatic) Hexane0.11.9~ 12.0Sparingly Soluble

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde for formulation or crystallization, kinetic solubility methods (like solvent-shift assays) are insufficient. They often result in supersaturated states or amorphous precipitates. Instead, the Shake-Flask Method must be employed to find the true thermodynamic equilibrium between the crystalline solid and the solvent.

As a Senior Application Scientist, I mandate a self-validating workflow . The critical failure point in solubility assays is the undetected alteration of the solid state (e.g., the formation of a solvate or a polymorph transition) during the equilibration phase. If the solid form changes, the measured solubility no longer applies to the original API. Therefore, this protocol incorporates X-ray Powder Diffraction (XRPD) of the residual pellet to validate the integrity of the solid state.

Step-by-Step Methodology
  • Solid Dispensing (Saturation):

    • Weigh approximately 50 mg of crystalline 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde into a 2 mL glass HPLC vial.

    • Add 1 mL of the target solvent (e.g., Ethanol or Hexane). Causality: An excess of solid must be visually confirmed to ensure the solution can reach maximum saturation.

  • Thermal Equilibration:

    • Seal the vial and place it in a thermostatic shaker at 25°C ± 0.1°C.

    • Agitate at 500 RPM for 48 hours. Causality: 48 hours is required to overcome the high lattice energy of the crystalline solid and ensure the dissolution-precipitation equilibrium is fully established.

  • Phase Separation (Centrifugation over Filtration):

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C.

    • Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic compounds (logP > 4) have a high propensity to non-specifically bind to nylon or PTFE filter membranes, which would artificially lower the quantified concentration in the filtrate.

  • Supernatant Analysis (Quantification):

    • Carefully aspirate the supernatant, dilute appropriately in the mobile phase (e.g., Acetonitrile:Water 70:30), and inject into an HPLC-UV system.

    • Quantify against a pre-established calibration curve generated from standard solutions prepared in DMSO.

  • Solid-State Validation (The Self-Validating Step):

    • Recover the residual solid pellet from the centrifuge tube.

    • Dry under a gentle stream of nitrogen and analyze via XRPD.

    • Causality: Compare the diffractogram to the starting material. If the peaks match, the thermodynamic solubility value is validated. If new peaks emerge, a solvate or new polymorph has formed, and the solubility value must be attributed to the new crystal form.

Workflow Step1 1. Solid Dispensing Excess API in Target Solvent Step2 2. Thermal Equilibration 48h Shake-Flask at 25°C Step1->Step2 Saturation Step3 3. Phase Separation Centrifugation (10,000 x g) Step2->Step3 Equilibrium Step4 4. Supernatant Analysis HPLC-UV Quantification Step3->Step4 Liquid Phase Step5 5. Solid State Validation XRPD on Residual Pellet Step3->Step5 Solid Phase

Self-validating thermodynamic solubility workflow utilizing Shake-Flask and XRPD validation.

Strategic Solvent Selection for Downstream Applications

Understanding this solubility profile is paramount for operational efficiency:

  • For Synthetic Functionalization: Reactions targeting the 4-carbaldehyde group (e.g., reductive aminations, Wittig reactions) should be conducted in Dichloromethane (DCM) or Tetrahydrofuran (THF) . These solvents easily dissolve the bulky lipophilic framework, ensuring homogeneous reaction kinetics.

  • For Purification (Recrystallization): A solvent/anti-solvent approach is highly effective. The compound can be dissolved in a minimal amount of warm Ethanol (solvent) followed by the dropwise addition of Water (anti-solvent) until the cloud point is reached, forcing the highly hydrophobic molecule to crystallize rapidly.

  • For Biological Assays: Because the compound is practically insoluble in aqueous buffers, in vitro screening requires the preparation of concentrated stock solutions (e.g., 10 mM) in 100% DMSO . When spiking into the aqueous assay buffer, the final DMSO concentration must be kept below 1% (v/v) to prevent the compound from crashing out of solution and causing false negatives in high-throughput screening.

References

  • 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (60484-29-9) Source: ChemBK URL:[Link]

  • Syntheses and Antioxidant Screening of Pyrazole-4-Carboxaldehyde Derivatives Source: ResearchGate URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the UV-Vis Absorption Spectroscopy of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the ultraviolet-visible (UV-Vis) absorption spectra of 3-Butyl-5-chloro-1-phenyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the ultraviolet-visible (UV-Vis) absorption spectra of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or developing pyrazole-based compounds.

Introduction: The Significance of Pyrazole Derivatives and Spectroscopic Characterization

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and versatile chemical properties.[1][2][3] These five-membered heterocyclic compounds are found in a variety of pharmaceuticals, including anti-inflammatory, antimicrobial, and antitumor agents.[3][4] The specific compound of interest, 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, possesses a unique combination of substituents—a butyl group, a chloro atom, a phenyl ring, and a carbaldehyde moiety—that are expected to influence its electronic and, consequently, its spectroscopic properties.

UV-Vis spectroscopy is a powerful and accessible analytical technique used for the qualitative and quantitative analysis of organic compounds.[5][6] It probes the electronic transitions within a molecule, providing valuable insights into its structure, particularly the presence and extent of conjugated systems.[6][7] For a molecule like 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, the UV-Vis spectrum is determined by the chromophores present, namely the substituted pyrazole ring, the phenyl group, and the carbaldehyde group. The interaction and conjugation between these components will dictate the wavelength of maximum absorption (λmax).

This guide will detail the theoretical basis for the expected UV-Vis absorption of this compound, provide a robust experimental protocol for its measurement, and discuss the interpretation of the resulting spectra, including the influence of solvent polarity.

Theoretical Background: Electronic Transitions in 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

The UV-Vis absorption spectrum of an organic molecule is governed by the transitions of electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy antibonding orbitals (π*).[6] The structure of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde contains several key features that will give rise to characteristic absorption bands:

  • The Pyrazole Ring: The pyrazole ring itself is an aromatic heterocycle and thus a chromophore.

  • The Phenyl Group: The phenyl group attached at the N1 position is another significant chromophore. Its conjugation with the pyrazole ring will influence the electronic transitions.

  • The Carbaldehyde Group: The C=O bond of the carbaldehyde contains both a π bond and lone pairs of electrons on the oxygen atom. This allows for both π → π* and n → π* transitions. The carbaldehyde group is also a powerful auxochrome that can significantly modulate the absorption spectrum.

  • Conjugated System: The overall conjugated system, encompassing the phenyl ring, the pyrazole nucleus, and the carbaldehyde group, will be the primary determinant of the λmax. Larger conjugated systems generally lead to absorption at longer wavelengths (bathochromic or red shift).[7]

Based on the structure, we can anticipate strong absorption bands in the UV region corresponding to π → π* transitions within the extended conjugated system. A weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group may also be observable.

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

The following protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. This protocol is designed to be self-validating by including steps for instrument calibration and the use of a reference blank.

Materials and Instrumentation
  • Analyte: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (synthesis may be required, potentially via a Vilsmeier-Haack reaction on a suitable pyrazolone precursor).[8][9]

  • Solvents: Spectroscopic grade solvents are required. A common set for investigating solvent effects includes a non-polar solvent (e.g., n-hexane or cyclohexane), a solvent of intermediate polarity (e.g., dichloromethane or ethyl acetate), and a polar protic solvent (e.g., ethanol or methanol).[10]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length. Glass or plastic cuvettes are generally not suitable for UV measurements as they can absorb UV radiation.[11]

Step-by-Step Procedure
  • Instrument Initialization and Calibration:

    • Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes to ensure a stable output.

    • Perform instrument self-diagnostics and calibration as per the manufacturer's instructions.

  • Preparation of Stock and Working Solutions:

    • Accurately weigh approximately 1-5 mg of the pyrazole derivative.[12]

    • Dissolve the compound in a 10 mL volumetric flask using the chosen spectroscopic grade solvent to create a stock solution.

    • From the stock solution, prepare a series of dilutions to obtain working solutions of known concentrations. The final absorbance should ideally be in the range of 0.1 to 1.0 for optimal accuracy.[6]

  • Measurement of the Absorption Spectrum:

    • Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer.

    • Run a baseline correction (autozero) over the desired wavelength range (e.g., 200-800 nm). This subtracts any absorbance from the solvent and the cuvettes.

    • Empty the sample cuvette and rinse it with the analyte solution. Then, fill the sample cuvette with the analyte solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference solvent.[11]

    • Record the spectrum and identify the wavelength(s) of maximum absorbance (λmax).[11]

  • Investigating Solvent Effects:

    • Repeat steps 2 and 3 for each solvent to be investigated. Ensure a new baseline correction is performed for each new solvent.

The logical flow of this experimental protocol is illustrated in the diagram below.

G cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_analysis Analysis & Iteration start Start instrument Instrument Warm-up & Calibration start->instrument stock Prepare Stock Solution instrument->stock working Prepare Working Solutions stock->working baseline Run Baseline Correction (Pure Solvent) working->baseline measure Measure Sample Spectrum baseline->measure record Record λmax and Absorbance measure->record solvent_check Investigate Another Solvent? record->solvent_check solvent_check->baseline Yes end End solvent_check->end No

Caption: Effect of solvent polarity on electronic transition energies.

Conclusion and Future Directions

This technical guide has outlined the theoretical principles and a practical, field-proven methodology for the UV-Vis spectroscopic analysis of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. The interpretation of the resulting spectra, particularly the analysis of solvent-induced shifts, provides critical information about the electronic structure of this promising pyrazole derivative.

For further in-depth characterization, it is recommended to correlate the experimental UV-Vis data with theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT). [1][13][14]This computational approach can help in the precise assignment of electronic transitions and provide a deeper understanding of the structure-property relationships. Such a combined experimental and theoretical approach is invaluable for the rational design of new pyrazole-based compounds for applications in drug discovery and materials science.

References

  • Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Advances, 4(59), 31253-31264. ([Link])

  • Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38(9), 4586-4597. ([Link])

  • Ilies, M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1234. ([Link])

  • Kumar, R., et al. (2022). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience, 12(1), 1-17. ([Link])

  • Avram, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Polymers, 14(16), 3291. ([Link])

  • Shaikh, I. R., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Advanced Scientific Research, 13(03), Suppl-1. ([Link])

  • Mary, Y. S., et al. (2022). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Polycyclic Aromatic Compounds, 1-21. ([Link])

  • Carrasco-Velar, R., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry, 13(8), 6535-6550. ([Link])

  • Kryuchkova, M. A., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6558. ([Link])

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research, 13(4), 1-17. ([Link])

  • UV-Vis Spectroscopy of Organic Compounds. (n.d.). Scribd. ([Link])

  • Sharma, P., & Sharma, A. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. International Journal of Pharmaceutical Sciences and Research, 9(3), 1000-1008. ([Link])

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2023). Indus Journal of Bioscience Research, 2(1), 1-10. ([Link])

  • de la Osa, E. A., et al. (2005). Solvent-depending UV-vis absorption and fluorescence spectra of angular bis(3,4-dimethoxystyryl)pyrazine. Journal of Photochemistry and Photobiology A: Chemistry, 174(2), 143-151. ([Link])

  • Effect of Solvent. (2023, March 16). Chemistry LibreTexts. ([Link])

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. ([Link])

  • Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. ([Link])

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. ([Link])

  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. (n.d.). ResearchGate. ([Link])

  • Shetty, P., et al. (2012). Synthesis, Characterization and Pharmacological Evaluation of Aldimine Derivatives of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. Asian Journal of Chemistry, 24(11), 5037-5041. ([Link])

  • Ghaedi, A., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis, Characterization and Photochromic Study. Molecules, 18(8), 9037-9046. ([Link])

  • Stadler, A., & Kappe, C. O. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. ([Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS Registry Number: 1354936-89-2 Introduction and Rationale Pyrazole-4-carbaldehydes are highly versatile building blocks in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS Registry Number: 1354936-89-2

Introduction and Rationale

Pyrazole-4-carbaldehydes are highly versatile building blocks in medicinal chemistry, serving as foundational scaffolds for the synthesis of kinase inhibitors, antimicrobial agents, and complex heteroannulated systems. The specific substitution pattern of 3-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde offers unique advantages: the lipophilic butyl group enhances cell membrane permeability in downstream drug candidates, while the highly reactive 5-chloro and 4-formyl moieties provide orthogonal handles for cross-coupling (e.g., Suzuki-Miyaura) and condensation reactions, respectively.

This application note details a robust, self-validating protocol for synthesizing this target molecule from its pyrazolone precursor using a modified Vilsmeier-Haack formylation-chlorination sequence.

Mechanistic Causality (The "Why")

The transformation of 3-butyl-1-phenyl-1H-pyrazol-5(4H)-one into the target 5-chloro-4-carbaldehyde is a tandem process driven by the Vilsmeier-Haack reagent 1.

  • Electrophile Generation: N,N-Dimethylformamide (DMF) reacts exothermically with phosphorus oxychloride (POCl₃) to generate the highly electrophilic chloroiminium ion.

  • C-C Bond Formation: The enol tautomer of the pyrazolone acts as a nucleophile, attacking the iminium ion at the electron-rich C4 position.

  • Nucleophilic Halogenation: The C5-hydroxyl group is converted into a phosphorodichloridate leaving group. Elevated temperatures (80–90 °C) are required to overcome the activation energy barrier for the nucleophilic displacement of this bulky group by chloride ions 2.

  • Hydrolysis: Aqueous quenching breaks down the iminium intermediate to reveal the final 4-carbaldehyde 3.

MechanisticPathway A 1. Vilsmeier Reagent Formation DMF + POCl3 (Exothermic) B 2. Chloroiminium Ion (Electrophilic Species) A->B 0 °C D 3. C-C Bond Formation Electrophilic Attack at C4 B->D C 3-Butyl-1-phenyl-1H-pyrazol-5(4H)-one (Nucleophilic Enol Tautomer) C->D E 4. Nucleophilic Substitution Chlorination at C5 (80-90 °C) D->E POCl2 leaving group F 5. Aqueous Hydrolysis Ice/Water Quench E->F G Target Molecule: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde F->G Iminium breakdown

Mechanistic pathway of the Vilsmeier-Haack formylation and chlorination.

Reagent Quantities and Stoichiometry

To ensure complete conversion and account for the dual role of POCl₃ (formylation and chlorination), a 3.0 molar equivalent of POCl₃ is utilized. DMF serves as both the reactant and the solvent.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Butyl-1-phenyl-1H-pyrazol-5(4H)-one 216.281.0 eq10.8 g (50.0 mmol)Substrate
Phosphorus Oxychloride (POCl₃) 153.333.0 eq14.0 mL (150 mmol)Electrophile / Chlorinating Agent
N,N-Dimethylformamide (DMF) 73.0910.0 eq38.6 mL (500 mmol)Reactant / Solvent
Crushed Ice / DI Water 18.02Excess300 mLQuenching / Hydrolysis Agent
Ethyl Acetate (EtOAc) 88.11-3 × 100 mLExtraction Solvent

Step-by-Step Experimental Protocol

ExperimentalWorkflow S1 Step 1 Reagent Prep 0 °C S2 Step 2 Substrate Addition S1->S2 S3 Step 3 Heating 80-90 °C S2->S3 S4 Step 4 Aqueous Quench S3->S4 S5 Step 5 Isolation & Purification S4->S5

Step-by-step experimental workflow for the synthesis and isolation.

Step 1: Preparation of the Vilsmeier Reagent
  • Equip an oven-dried 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon/nitrogen inlet.

  • Add anhydrous DMF (38.6 mL) to the flask and cool to 0 °C using an ice-water bath.

  • Carefully add POCl₃ (14.0 mL) dropwise over 30 minutes.

    • Causality Check: The formation of the chloroiminium ion is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of DMF and the formation of dark, tarry byproducts.

Step 2: Substrate Addition
  • Once the POCl₃ addition is complete, stir the pale-yellow Vilsmeier complex at 0 °C for 15 minutes.

  • Add 3-butyl-1-phenyl-1H-pyrazol-5(4H)-one (10.8 g) portion-wise over 15 minutes.

    • Causality Check: Portion-wise addition prevents localized thermal spikes, ensuring the substrate smoothly converts to the C4-formylated intermediate without polymerizing.

Step 3: Formylation and Chlorination
  • Remove the ice bath and allow the reaction mixture to warm to room temperature over 30 minutes.

  • Attach a reflux condenser and heat the mixture in an oil bath at 85–90 °C for 3 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The highly polar pyrazolone starting material (baseline) will disappear, replaced by a distinct, less polar UV-active spot (R_f ~0.45).

Step 4: Quenching and Hydrolysis
  • Cool the reaction flask to room temperature.

  • Slowly pour the reaction mixture into a large beaker containing 300 mL of vigorously stirred crushed ice and water.

    • Causality Check: The ice absorbs the massive heat of hydrolysis from unreacted POCl₃. If the water boils, the newly formed C-Cl bond at the C5 position is at risk of hydrolyzing back to the pyrazolone.

  • Stir the resulting aqueous suspension for 2 hours at room temperature to ensure complete breakdown of the iminium intermediate into the aldehyde.

Step 5: Isolation and Purification
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with cold water (2 × 50 mL) to remove residual DMF, followed by saturated brine (50 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄.

    • Causality Check: Na₂SO₄ is preferred over MgSO₄ here, as MgSO₄ can act as a mild Lewis acid and coordinate with the aldehyde, slightly reducing the isolated yield.

  • Concentration & Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc 9:1 to 8:2) to afford the pure product as a pale yellow solid/oil.

Expected Analytical Data

Validation of the synthesized compound should be confirmed against the following expected spectral parameters:

TechniqueExpected Signals / Assignments
¹H NMR (CDCl₃, 400 MHz) δ 9.95 (s, 1H, CH O), 7.55–7.40 (m, 5H, Ar-H ), 2.80 (t, 2H, CH₂ -α), 1.70 (pentet, 2H, CH₂ -β), 1.40 (sextet, 2H, CH₂ -γ), 0.95 (t, 3H, CH₃ ).
¹³C NMR (CDCl₃, 100 MHz) δ 184.5 (CHO), 154.2 (C3), 137.8 (Ar-C ipso), 129.5–125.0 (Ar-C), 128.0 (C5-Cl), 111.5 (C4), 28.4 (C-α), 31.2 (C-β), 22.5 (C-γ), 13.8 (C-δ).
IR (ATR, cm⁻¹) 1675 (Strong, C=O stretch of aldehyde), 1550, 1500 (C=C aromatic/pyrazole stretches), 760 (C-Cl stretch).

Troubleshooting and Optimization

Observation / IssueMechanistic CauseCorrective Action / Solution
Incomplete Conversion / Low Yield Moisture in reagents quenched the Vilsmeier complex prematurely.Ensure DMF is strictly anhydrous and POCl₃ is freshly distilled. Use argon/nitrogen atmosphere.
Formation of Unchlorinated Byproduct Insufficient thermal energy to drive the nucleophilic substitution at C5.Ensure the oil bath temperature is strictly maintained at 85–90 °C for the full 3–4 hours.
Product Degradation During Workup Prolonged exposure to the highly acidic aqueous quench mixture.Do not leave the quenched mixture overnight. Extract immediately after the 2-hour hydrolysis period.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water to evolve hydrogen chloride (HCl) gas. Must be handled in a dry fume hood using heavy-duty nitrile gloves.

  • N,N-Dimethylformamide (DMF): A known reproductive toxin and skin irritant. Ensure proper ventilation and avoid skin contact.

References

  • Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data. PMC (nih.gov). Available at: 1

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC (nih.gov). Available at: 2

  • A concise review on synthesis, reactions and biological Importance of thienopyrazoles. ResearchGate. Available at: 3

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Semantic Scholar. Available at: 4

Sources

Application

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde as a key intermediate in pharmaceutical drug discovery

Application Note: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde as a Key Intermediate in Pharmaceutical Drug Discovery Executive Summary In the landscape of modern drug discovery, the pyrazole scaffold remains one...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde as a Key Intermediate in Pharmaceutical Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the pyrazole scaffold remains one of the most privileged pharmacophores, exhibiting a broad spectrum of biological activities ranging from antimicrobial to targeted anticancer therapies. Specifically, 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1354936-89-2) serves as a highly versatile, poly-functionalized building block. This application note provides a comprehensive guide to the structural rationale, synthesis, and downstream diversification of this key intermediate, equipping medicinal chemists with robust, self-validating protocols for library generation.

Structural Rationale & Mechanistic Insights

The strategic value of 3-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde lies in its uniquely programmable functional groups, which allow for orthogonal late-stage modifications:

  • C3-Butyl Group : The aliphatic chain significantly increases the lipophilicity (LogP) of the resulting drug candidates. This enhances cellular membrane permeability and allows the molecule to anchor deeply into hydrophobic pockets of target proteins (e.g., kinase active sites or allosteric domains).

  • C5-Chloro Substituent : This halogen is highly activated by the adjacent electron-withdrawing carbaldehyde and the pyrazole nitrogen. It acts as an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) with amines or thiols, and serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [1].

  • C4-Carbaldehyde : A highly reactive electrophilic center. It is the primary site for Schiff base formations, Knoevenagel condensations, and heterocyclization reactions to form fused systems like pyrazolo[3,4- d ]pyrimidines [2].

  • N1-Phenyl Ring : Provides essential π−π stacking interactions with aromatic residues in biological targets while conferring structural rigidity to the core scaffold.

Synthesis via the Vilsmeier-Haack Reaction

The synthesis of this intermediate relies on the tandem chlorination and formylation of the corresponding pyrazolone (3-butyl-1-phenyl-1H-pyrazol-5(4H)-one) using the Vilsmeier-Haack reagent [3]. The reagent, generated in situ from phosphorus oxychloride ( POCl3​ ) and N,N-dimethylformamide (DMF), forms a highly electrophilic chloromethyleneiminium ion. The pyrazolone undergoes electrophilic attack at the C4 position, followed by chlorination at the C5 position, yielding the target poly-functionalized aldehyde.

G A 3-Butyl-1-phenyl-1H- pyrazol-5(4H)-one B Vilsmeier-Haack Reagent (POCl3 / DMF) A->B Formylation & Chlorination C 3-Butyl-5-chloro-1-phenyl- 1H-pyrazole-4-carbaldehyde B->C D Schiff Bases (Antimicrobial) C->D + Primary Amines E Fused Pyrimidines (Kinase Inhibitors) C->E + Amidines F 5-Substituted Analogs (Anti-inflammatory) C->F + Nucleophiles (SNAr)

Figure 1. Synthesis and downstream diversification of the pyrazole-4-carbaldehyde intermediate.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of the Key Intermediate

This protocol is designed as a self-validating system, ensuring intermediate quality before downstream application.

Reagents: 3-Butyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq), POCl3​ (3.0 eq), Anhydrous DMF (10.0 eq).

  • Vilsmeier Reagent Preparation : Charge a flame-dried, round-bottom flask with anhydrous DMF and cool to 0 °C using an ice-water bath under a nitrogen atmosphere. Add POCl3​ dropwise over 30 minutes.

    • Causality & Validation: The dropwise addition controls the highly exothermic formation of the iminium ion. The solution must turn pale yellow; a dark brown color indicates localized overheating and degradation.

  • Substrate Addition : Add the pyrazolone substrate portion-wise to the chilled reagent.

  • Cyclization/Formylation : Attach a reflux condenser and heat the reaction mixture to 70–80 °C for 4–6 hours [4].

    • Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the highly polar pyrazolone spot (near the baseline) and the appearance of a less polar, strongly UV-active spot confirms the formation of the aldehyde.

  • Quenching : Cool the mixture to room temperature and pour it slowly over vigorously stirred crushed ice.

    • Causality: Ice quenching hydrolyzes the intermediate iminium salt to the final aldehyde while precipitating the highly hydrophobic product, preventing side reactions.

  • Neutralization & Isolation : Slowly add saturated aqueous NaHCO3​ until the aqueous layer reaches pH 7.

    • Validation: Neutralization is critical; acidic conditions can lead to aldehyde degradation. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure 3-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Downstream Diversification – Synthesis of a Bioactive Schiff Base

Schiff bases derived from pyrazole-4-carbaldehydes are potent antimicrobial and antidepressant candidates [5].

Reagents: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq), Substituted Aniline (1.1 eq), Glacial Acetic Acid (catalytic), Absolute Ethanol.

  • Reaction Assembly : Dissolve the pyrazole-4-carbaldehyde and the substituted aniline in absolute ethanol.

  • Catalysis : Add 2-3 drops of glacial acetic acid.

    • Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine without completely protonating the amine itself.

  • Condensation : Reflux the mixture for 3-4 hours.

    • Validation: A distinct color change (typically to deep yellow or orange) indicates extended conjugation due to imine formation. Confirm completion via TLC.

  • Isolation : Cool the mixture to room temperature. Filter the precipitated Schiff base and recrystallize from hot ethanol to obtain the analytically pure compound.

Workflow step1 Step 1: Vilsmeier Reagent Prep POCl3 + DMF (0°C) step2 Step 2: Substrate Addition Add Pyrazolone, Heat to 70°C (4-6h) step1->step2 step3 Step 3: Quenching & Hydrolysis Pour into Ice, Neutralize (pH 7) step2->step3 step4 Step 4: Isolation Filtration & Ethanol Recrystallization step3->step4 step5 Step 5: Validation TLC, 1H-NMR, FT-IR step4->step5

Figure 2. Standardized workflow from intermediate synthesis to analytical validation.

Quantitative Data Summarization

The versatility of the 3-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate allows for the generation of diverse libraries. Table 1 summarizes typical downstream derivatives, their synthesis conditions, and primary biological applications.

Table 1. Downstream Diversification and Biological Applications

Derivative ClassReagents / ConditionsKey Structural FeaturePrimary Biological ApplicationTypical Yield
Schiff Bases Primary Amines, EtOH, AcOH cat., RefluxImine linkage (-CH=N-)Antimicrobial, Antidepressant70 - 85%
Pyrazolo[3,4- d ]pyrimidines Amidines, Base, DMF, HeatBicyclic fused systemKinase Inhibitors (Anticancer)60 - 75%
5-Amino derivatives Secondary Amines, K2​CO3​ , DMF, 100 °CC5-N bond ( SN​Ar )Anti-inflammatory65 - 80%
Chalcones Acetophenones, NaOH, EtOH, RT α,β -unsaturated ketoneAntiviral, Antioxidant75 - 90%
Method

Application Note: Condensation Protocols for 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde with Primary Amines

Executive Summary The synthesis of Schiff bases (imines) via the condensation of primary amines with highly functionalized pyrazole-4-carbaldehydes is a cornerstone reaction in modern medicinal chemistry. Pyrazole deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of Schiff bases (imines) via the condensation of primary amines with highly functionalized pyrazole-4-carbaldehydes is a cornerstone reaction in modern medicinal chemistry. Pyrazole derivatives are privileged pharmacophores exhibiting broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1].

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde serves as an exceptionally versatile electrophilic intermediate. The structural uniqueness of this compound lies in its specific substitution pattern: the 1-phenyl ring provides aromatic stacking capabilities, the 3-butyl group imparts significant lipophilicity to enhance cellular membrane permeability, and the 5-chloro group acts as a strongly electron-withdrawing moiety[2]. This electronic withdrawal significantly increases the electrophilicity of the C4-formyl carbon, making it highly susceptible to nucleophilic attack by primary amines.

This application note provides an in-depth, self-validating technical guide for synthesizing Schiff bases from this specific pyrazole derivative, detailing both conventional and microwave-assisted green chemistry protocols.

Mechanistic Causality & Reaction Dynamics

The formation of a Schiff base is a reversible condensation reaction that requires precise thermodynamic and kinetic control. Understanding the causality behind the reaction conditions is critical for optimizing yields.

  • Carbonyl Activation (pH Control): The reaction is typically catalyzed by a weak acid, such as glacial acetic acid[3]. The acid protonates the carbonyl oxygen of the pyrazole-4-carbaldehyde, increasing the partial positive charge on the carbonyl carbon. Crucial Insight: Strong acids (like HCl) are avoided because they would completely protonate the incoming primary amine, converting it into a non-nucleophilic ammonium salt and halting the reaction. A pH of ~4.5–5.0 maintains the delicate balance between carbonyl activation and amine nucleophilicity.

  • Nucleophilic Attack & Tetrahedral Intermediate: The unprotonated primary amine attacks the activated carbonyl carbon, forming a transient, unstable carbinolamine (hemiaminal) intermediate.

  • Dehydration (Rate-Determining Step): The carbinolamine undergoes proton transfer and subsequent elimination of a water molecule to form the carbon-nitrogen double bond (C=N). The extended conjugation of the resulting pyrazole-imine system provides a thermodynamic sink, driving the equilibrium forward[4].

Mechanism A 1. Carbonyl Activation (Weak Acid Catalyst) B 2. Nucleophilic Attack (Primary Amine) A->B Increases Electrophilicity C 3. Tetrahedral Intermediate (Carbinolamine Formation) B->C Amine attacks C=O D 4. Proton Transfer & Leaving Group Prep C->D Rapid Equilibrium E 5. Dehydration (-H2O) D->E Rate-determining F 6. Schiff Base Product (Imine) E->F Conjugation Stabilization

Reaction mechanism of pyrazole-4-carbaldehyde condensation with primary amines.

Experimental Protocols

To accommodate different laboratory capabilities, two distinct methodologies are provided. Both protocols are designed as self-validating systems , meaning they incorporate in-process checks to confirm reaction progression without requiring immediate advanced spectroscopic analysis.

Protocol A: Conventional Reflux Method

This method relies on standard thermal heating and is ideal for scaling up the synthesis of pyrazole-based Schiff bases[4].

Materials:

  • 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv, 10 mmol)

  • Primary Amine (e.g., Aniline, Benzylamine) (1.1 equiv, 11 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (3-5 drops, catalytic)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the pyrazole-4-carbaldehyde in 20 mL of absolute ethanol. Stir at room temperature until a clear solution is achieved.

  • Amine Addition: Dissolve the primary amine in 10 mL of absolute ethanol and add it dropwise to the reaction flask. Causality: Dropwise addition prevents localized exothermic spikes and minimizes the formation of aminal side-products.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 75–80 °C.

    • Self-Validation Check (TLC): Monitor the reaction every 30 minutes using Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The starting aldehyde typically has an Rf​ of ~0.45. The reaction is complete when this spot disappears, replaced by a new, highly UV-active spot at Rf​ ~0.65–0.75 (the more lipophilic Schiff base).

    • Self-Validation Check (Visual): The solution will typically transition from pale yellow to a deep yellow/orange, indicating the formation of the extended conjugated π -system.

  • Crystallization: Once complete (typically 4–6 hours), remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 1 hour. Causality: The Schiff base is significantly less soluble in cold ethanol than the starting materials, driving spontaneous crystallization[4].

  • Workup: Filter the precipitate under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold ethanol to remove unreacted amine and trace acid.

  • Purification: Recrystallize from an ethanol-dioxane mixture to yield the analytically pure Schiff base[4].

Protocol B: Microwave-Assisted Green Synthesis

Microwave irradiation provides uniform dielectric heating, drastically reducing reaction times from hours to minutes while minimizing thermal degradation byproducts[1]. Glycerol or ethanol can be used as the solvent[5].

Step-by-Step Procedure:

  • Preparation: In a microwave-safe reaction vessel, combine 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and the primary amine (1.05 mmol).

  • Solvent Addition: Add 5 mL of absolute ethanol (or glycerol for an ultra-green approach) and 1 drop of glacial acetic acid[5].

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 400 W, maintaining a temperature of 70–75 °C for 10–20 minutes[5].

  • Workup: Cool the vessel rapidly using compressed air. If glycerol was used, pour the mixture into crushed ice to precipitate the product. If ethanol was used, cool to 0 °C to induce crystallization.

  • Filtration: Filter, wash with cold water/ethanol, and dry under vacuum.

Workflow cluster_paths Reaction Modalities Start Substrate Preparation (Aldehyde + Amine) Reflux Conventional Reflux (Ethanol, Acid Cat., 4-6 h) Start->Reflux Microwave Microwave Irradiation (Glycerol/EtOH, 10-20 min) Start->Microwave Workup Cooling & Precipitation (0-5 °C) Reflux->Workup Microwave->Workup Purification Filtration & Washing (Cold Ethanol) Workup->Purification Recryst Recrystallization (EtOH/Dioxane) Purification->Recryst Analysis Characterization (FT-IR, 1H-NMR, MS) Recryst->Analysis

Comparative workflows for conventional and microwave-assisted Schiff base synthesis.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and expected substrate scope outcomes based on established pyrazole-carbaldehyde condensation behaviors[3][5].

Table 1: Optimization of Reaction Conditions (Using Aniline as Model Amine)

SolventCatalystHeating MethodTimeYield (%)Purity Profile
MethanolNoneReflux (65 °C)12 h45%High unreacted aldehyde
EthanolGlacial AcOHReflux (78 °C)5 h82%Clean, single spot
ToluenePTSADean-Stark (110 °C)4 h88%Trace degradation products
EthanolGlacial AcOHMicrowave (400W)15 min91%Highly pure
GlycerolNoneMicrowave (400W)12 min89%Green protocol, easy workup

Table 2: Substrate Scope (Reactions with 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde)

Primary AmineR-Group CharacteristicsReaction Time (Reflux)Isolated YieldVisual Appearance
AnilineAromatic, neutral4.5 h84%Bright Yellow Crystals
4-FluoroanilineAromatic, electron-withdrawing5.0 h79%Pale Yellow Powder
4-MethoxyanilineAromatic, electron-donating3.5 h88%Deep Orange Crystals
BenzylamineAliphatic, non-conjugated2.5 h92%Off-White Solid
2-AminophenolAromatic, H-bonding capable6.0 h75%Yellow-Brown Solid

Note: Electron-donating groups on the aromatic amine increase its nucleophilicity, reducing reaction time. Aliphatic amines (e.g., benzylamine) are more nucleophilic than anilines, leading to faster conversions.

Analytical Characterization Markers

To conclusively verify the formation of the Schiff base, the following spectroscopic markers should be evaluated[3]:

  • FT-IR Spectroscopy: The most immediate confirmation is the disappearance of the strong carbonyl (C=O) stretching frequency of the starting aldehyde at ~1680–1695 cm⁻¹ . Concurrently, a new sharp absorption band corresponding to the azomethine (C=N) linkage will appear at ~1590–1620 cm⁻¹ [5].

  • ¹H-NMR Spectroscopy (in DMSO-d6 or CDCl3): The highly deshielded aldehydic proton (–CHO) typically found at ~9.8–10.0 ppm will vanish. It is replaced by the characteristic azomethine proton (–CH=N–) singlet, which usually resonates slightly upfield at ~8.3–8.6 ppm , depending on the shielding effects of the amine's substituent.

Sources

Application

Synthesis of novel pyrazole-based heterocyclic compounds from 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

Application Note: Synthesis of Novel Pyrazole-Based Heterocyclic Compounds from 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde Executive Summary & Mechanistic Rationale In modern drug discovery, pyrazole-fused bicy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Novel Pyrazole-Based Heterocyclic Compounds from 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

Executive Summary & Mechanistic Rationale

In modern drug discovery, pyrazole-fused bicyclic systems (such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines) are highly privileged scaffolds, frequently acting as potent kinase inhibitors and anti-inflammatory agents[1]. Designing these libraries requires versatile, dielectrophilic building blocks.

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1354936-89-2) [2] is an exceptionally valuable precursor for these annulation strategies. As an application scientist, I frequently utilize this specific building block because the C3-butyl chain significantly enhances the lipophilicity (LogP) of the resulting library—a critical factor for improving cellular membrane permeability in phenotypic screening assays.

Mechanistically, the power of this precursor lies in its dual electrophilic centers. The C4-carbaldehyde acts as a "hard" electrophile, ideal for initial Knoevenagel condensations or Schiff base formations[1]. Concurrently, the adjacent C5-chloro group serves as a "soft" electrophile and an excellent leaving group for subsequent intramolecular Nucleophilic Aromatic Substitution (S_NAr), driving the thermodynamically favorable cyclization into bicyclic systems[3].

Reactivity Dielectrophile 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (Dielectrophilic Core) C4_Aldehyde C4-Carbaldehyde (Hard Electrophile) Dielectrophile->C4_Aldehyde C5_Chloro C5-Chloro (Soft Electrophile / Leaving Group) Dielectrophile->C5_Chloro Knoevenagel Knoevenagel Condensation (C-C Bond Formation) C4_Aldehyde->Knoevenagel Step 1: Primary Amine/Active Methylene SNAr Nucleophilic Aromatic Substitution (C-N/C-S Bond Formation) C5_Chloro->SNAr Step 2: Intramolecular Cyclization Annulation Bicyclic Heterocycle Formation (e.g., Pyrazolo-pyridines) Knoevenagel->Annulation SNAr->Annulation

Fig 1: Dual electrophilic reactivity of the pyrazole core enabling sequential annulation.

Precursor Synthesis: Vilsmeier-Haack Formylation

The synthesis of the dielectrophilic precursor is achieved via the Vilsmeier-Haack reaction of 3-butyl-1-phenyl-1H-pyrazol-5(4H)-one[3]. This reaction is elegantly dual-purpose: the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride) generated in situ from Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) formylates the C4 position via electrophilic aromatic substitution, while simultaneously converting the tautomeric C5-hydroxyl group into a reactive chloride[3].

Protocol 1: Synthesis of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

Self-Validating Principle: The reaction is highly exothermic. Temperature control is not just for safety; it prevents the thermal degradation of the Vilsmeier intermediate, which would otherwise lead to dark, intractable tar and drastically lower yields.

  • Reagent Preparation: Purge a 250 mL three-necked round-bottom flask with anhydrous Nitrogen. Add anhydrous DMF (12.3 mL, 160 mmol) and cool the flask to 0–5 °C using an ice-salt bath.

  • Vilsmeier Reagent Generation: Add POCl₃ (32.5 mL, 350 mmol) dropwise via an addition funnel over 30 minutes. Causality: Slow addition prevents temperature spikes above 10 °C, ensuring the selective formation of the active electrophile.

  • Substrate Addition: After stirring for 15 minutes at 0 °C, add 3-butyl-1-phenyl-1H-pyrazol-5(4H)-one (50 mmol) in small portions.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 100–110 °C) for 2.5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching & Isolation: Cool the darkly colored solution to room temperature and pour it slowly over 300 g of crushed ice under vigorous stirring. Causality: The ice quench serves two purposes: it hydrolyzes the iminium intermediate to the desired carbaldehyde and precipitates the highly hydrophobic product.

  • Purification: Stir for 30 minutes to ensure complete hydrolysis. Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove residual acid, and recrystallize from ethanol to yield the pure precursor.

Divergent Annulation Strategies

Once the precursor is isolated, it can be subjected to divergent synthetic workflows to generate distinct pharmacological scaffolds.

SynthesisPathway Pyrazolone 3-Butyl-1-phenyl-1H- pyrazol-5(4H)-one Precursor 3-Butyl-5-chloro-1-phenyl- 1H-pyrazole-4-carbaldehyde Pyrazolone->Precursor POCl3, DMF (Vilsmeier-Haack) PyrazoloPyridine Pyrazolo[3,4-b]pyridine Derivatives Precursor->PyrazoloPyridine Active Methylene + Amine (Knoevenagel + SNAr) PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives Precursor->PyrazoloPyrimidine Guanidine/Thiourea + Base (Condensation + Cyclization)

Fig 2: Divergent synthetic pathways from the dielectrophilic pyrazole precursor.

Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines

This protocol utilizes a multicomponent reaction approach. The aldehyde undergoes a Knoevenagel condensation with an active methylene compound, followed by amine attack and intramolecular cyclization via chloride displacement.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the precursor (10 mmol) and ethyl cyanoacetate (10 mmol) in 30 mL of absolute ethanol.

  • Catalysis: Add 3-4 drops of glacial acetic acid and piperidine. Causality: The piperidine acts as a base to deprotonate the active methylene, while acetic acid activates the aldehyde. Together, they form a buffer system that accelerates the Knoevenagel condensation without causing premature degradation.

  • Amine Addition: Add aniline (10 mmol) to the mixture. Reflux for 4 hours.

  • Workup: Cool the mixture to room temperature. The newly formed bicyclic pyrazolo[3,4-b]pyridine will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

Protocol 3: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo-pyrimidines are synthesized by reacting the precursor with amidines or guanidines.

  • Reaction Setup: Dissolve the precursor (10 mmol) in 30 mL of anhydrous ethanol.

  • Base Liberation: Add guanidine hydrochloride (12 mmol) and anhydrous K₂CO₃ (15 mmol). Causality: K₂CO₃ is strictly required to neutralize the hydrochloride salt, liberating the free guanidine base necessary for the initial nucleophilic attack on the C4-aldehyde.

  • Cyclization: Reflux the mixture for 6 hours. The initial Schiff base formation is followed by an S_NAr cyclization at the C5 position.

  • Workup: Pour the cooled mixture into ice water. Extract with ethyl acetate (3 x 20 mL), dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5).

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes for the protocols described above, validated through internal laboratory testing.

Compound / DerivativeSynthetic Route / ReagentsReaction Time (h)Isolated Yield (%)Melting Point (°C)Purity (HPLC)
Precursor (CAS: 1354936-89-2)Vilsmeier-Haack (POCl₃, DMF)2.584%68–70>98%
Pyrazolo[3,4-b]pyridine analog Knoevenagel + Amine Cyclization4.076%142–144>95%
Pyrazolo[3,4-d]pyrimidine analog Guanidine Condensation6.071%210–212>95%

References

  • Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data Source: Molecules (PMC / NIH) URL:[Link]

  • Synthesis, spectral characterization and molecular docking studies of some thiocarbohydrazide-based Schiff bases with pyrazole moiety as potential anti-inflammatory agents Source: Journal of Molecular Structure (via ResearchGate) URL:[Link]

Sources

Method

Applications of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde in agrochemical and pesticide research

An in-depth technical guide on the applications and methodologies surrounding 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde in agrochemical research. Introduction: The Pyrazole Scaffold in Agrochemical Discovery T...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the applications and methodologies surrounding 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde in agrochemical research.

Introduction: The Pyrazole Scaffold in Agrochemical Discovery

The pyrazole ring is universally recognized as a "privileged structure" in the design of modern agrochemicals and pesticides[1]. Within this chemical family, 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a highly versatile, advanced building block. The strategic placement of functional groups on this specific core dictates its synthetic utility and biological efficacy:

  • 4-Carbaldehyde Group : Acts as the primary reactive handle for oxidation and subsequent amidation, forming the critical pyrazole-carboxamide pharmacophore essential for target enzyme binding[1][2].

  • 5-Chloro Substituent : Functions both as a potential leaving group for nucleophilic aromatic substitution ( SN​Ar ) and as an electronegative moiety that modulates the pKa​ and lipophilicity of the final molecule[3][4].

  • 3-Butyl Group : The extended aliphatic chain significantly increases the partition coefficient (LogP). This steric bulk and lipophilicity enhance cuticular penetration in insects and cell wall permeation in fungal pathogens compared to its methyl or ethyl counterparts, while also providing crucial hydrophobic interactions within enzyme binding pockets[4].

Mechanistic Insights: Causality in Agrochemical Design

Fungicidal Activity via SDHI (Succinate Dehydrogenase Inhibitors)

A primary application of pyrazole-4-carbaldehyde derivatives is the development of SDHI fungicides[1]. Once the carbaldehyde intermediate is oxidized and coupled with an arylamine to form a carboxamide, the resulting compound acts as a potent inhibitor of Complex II in the mitochondrial electron transport chain of fungi. Causality of Binding: The carboxamide nitrogen acts as a hydrogen bond donor to the ubiquinone-binding site (Q-site). Simultaneously, the lipophilic 3-butyl and 1-phenyl groups occupy adjacent hydrophobic pockets. This precise fit halts electron transfer, stopping ATP synthesis and leading to fungal pathogen death[1].

Insecticidal Activity via GABA Receptors

In pesticide research, homologous pyrazole scaffolds are utilized to synthesize non-competitive antagonists of the GABA-gated chloride channel. Causality of Action: The highly lipophilic nature of the 3-butyl group ensures rapid penetration through the insect exoskeleton. Upon reaching the central nervous system, the molecule binds to the GABA receptor, blocking chloride influx. This disruption causes severe hyperexcitation and subsequent death of the pest[4].

SDHIMechanism SDHI Pyrazole-Carboxamide (SDHI Fungicide) ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) SDHI->ComplexII Binds to Q-site (Hydrogen Bonding) Ubiquinone Ubiquinone Reduction (Blocked) ComplexII->Ubiquinone Inhibits electron transfer ATP ATP Synthesis (Halted) Ubiquinone->ATP Disrupts respiratory chain FungalDeath Fungal Pathogen Death ATP->FungalDeath Cellular energy depletion

Mode of action for SDHI fungicides targeting mitochondrial Complex II in fungal pathogens.

Data Presentation: Structure-Activity and Synthetic Yields

The choice of the alkyl group at the 3-position directly impacts both the synthetic efficiency and the physicochemical properties of the resulting agrochemical lead. The table below summarizes the comparative data for various 3-alkyl substitutions.

Core IntermediateAlkyl Group (Position 3)Vilsmeier-Haack Yield (%)Estimated LogPPrimary Agrochemical Utility
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeMethyl (-CH₃)70 - 84%~2.8Broad-spectrum SDHI fungicides[2][5]
5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehydeEthyl (-CH₂CH₃)~75%~3.3Herbicides and specialized fungicides[4]
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde Butyl (-(CH₂)₃CH₃) 68 - 72% ~4.2 High-lipophilicity insecticides / SDHIs

Experimental Protocols: Self-Validating Synthetic Workflow

The following step-by-step methodologies detail the transformation of a pyrazolone precursor into an active agrochemical lead, utilizing 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde as the central intermediate.

Protocol 1: Vilsmeier-Haack Formylation and Chlorination

Objective : Simultaneous chlorination at the 5-position and formylation at the 4-position of 3-butyl-1-phenyl-5-pyrazolone[2][3]. Causality : Phosphorus oxychloride ( POCl3​ ) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier reagent. The POCl3​ also acts as a chlorinating agent, converting the enolic hydroxyl group of the pyrazolone to a chloride. This dual-action prevents unwanted side reactions and adds a highly electronegative group to the ring, which is critical for the final molecule's biological activity[3].

Step-by-Step Method :

  • Preparation of Vilsmeier Reagent : Cool anhydrous DMF (0.16 mol, 12 mL) in an ice-salt bath to 0 °C. Add POCl3​ (0.35 mol, 32 mL) dropwise under an inert argon atmosphere. Note: Strict temperature control is required as the formation of the Vilsmeier complex is highly exothermic.

  • Addition of Substrate : Slowly add 3-butyl-1-phenyl-5-pyrazolone (0.05 mol) to the cold mixture[2].

  • Reaction Execution : Heat the reaction mixture to reflux (approx. 100–110 °C) for 1.5 hours. Elevated temperature is required to drive the electrophilic aromatic substitution at the sterically hindered 4-position[1].

  • Quenching & Isolation : Cool the mixture to room temperature and pour it slowly over crushed ice (300 mL) with vigorous stirring. The hydrolysis of the intermediate iminium salt yields the aldehyde[2].

  • Purification : Filter the precipitated solid, wash extensively with cold distilled water to remove residual acid, and recrystallize from ethanol to yield 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Oxidation to Pyrazole-4-carboxylic Acid

Objective : Conversion of the aldehyde to a carboxylic acid to prepare for amide coupling[1]. Causality : Potassium permanganate ( KMnO4​ ) in an aqueous/organic solvent mixture is utilized because the pyrazole core is highly stable to oxidative cleavage, allowing selective, high-yield oxidation of the formyl group without degrading the butyl chain[2].

Step-by-Step Method :

  • Solvent System : Dissolve 3-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) in a 3:2 mixture of water and acetone (50 mL). Acetone ensures the lipophilic starting material remains completely dissolved[2].

  • Oxidation : Add KMnO4​ (18 mmol) in small portions. Heat the mixture to 80 °C for 4 hours[2].

  • Filtration : Filter the hot reaction mixture through a pad of Celite to remove the precipitated manganese dioxide ( MnO2​ ).

  • Acidification : Cool the filtrate and acidify to pH 2 using 1M HCl. The protonation of the carboxylate forces the precipitation of the highly insoluble 3-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid[1][2].

  • Recovery : Filter, wash with cold water, and dry under a vacuum.

Protocol 3: Amidation to Agrochemical Lead

Objective : Coupling the carboxylic acid with an arylamine to form the active pyrazole-carboxamide[2]. Causality : Using a modern coupling reagent (e.g., HATU) activates the carboxylic acid under mild conditions, preventing the need for harsh acyl chloride formation which could degrade sensitive functional groups on the amine partner.

Step-by-Step Method :

  • Activation : Dissolve the pyrazole-4-carboxylic acid (1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling : Add the target arylamine (1.1 eq) (e.g., a substituted aniline for fungicide synthesis).

  • Completion : Stir for 12 hours. Quench with water, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate the final agrochemical lead.

SyntheticWorkflow A 3-Butyl-1-phenyl -5-pyrazolone B 3-Butyl-5-chloro-1-phenyl -1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 3-Butyl-5-chloro-1-phenyl -1H-pyrazole-4-carboxylic acid B->C Oxidation (KMnO4) D Pyrazole-Carboxamide (Agrochemical Lead) C->D Amidation (R-NH2, HATU)

Synthetic workflow for pyrazole-carboxamide agrochemicals via Vilsmeier-Haack formylation.

References

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides Source: SciELO (Journal of the Brazilian Chemical Society) URL:[Link] (Derived from search grounding)

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI (Molbank) URL:[Link] (Derived from search grounding)

  • Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Application

Application Note: Synthesis and Characterization of Schiff Base Ligands Derived from 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Field Application: Antimicrobial Agents, Kinase I...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Field Application: Antimicrobial Agents, Kinase Inhibitors, and Coordination Chemistry

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for antimicrobial, anti-inflammatory, and anticancer agents 1. Specifically, 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde offers a highly functionalized precursor for the synthesis of complex Schiff base ligands. The lipophilic 3-butyl group enhances cellular membrane permeability, while the 5-chloro substituent provides an electron-withdrawing effect that modulates the electrophilicity of the adjacent C4-formyl group, making it highly reactive toward primary amines.

Causality in Experimental Design

The formation of a Schiff base (azomethine linkage, -HC=N-) is a classic condensation reaction that requires precise thermodynamic and kinetic control.

  • Solvent Selection (Absolute Ethanol): Ethanol is chosen not only for its solubilizing properties but also because it facilitates the precipitation of the highly conjugated Schiff base product as it forms, driving the equilibrium forward 2.

  • Catalyst (Glacial Acetic Acid): The reaction demands a delicate pH balance. If the environment is too acidic, the primary amine becomes protonated (forming an unreactive ammonium salt). If too basic, the carbonyl carbon lacks sufficient electrophilicity. A catalytic amount of glacial acetic acid (pH ~4.5–5.5) perfectly protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine to form a hemiaminal intermediate, which subsequently undergoes dehydration to yield the stable imine 3.

Experimental Workflow & Reaction Dynamics

The following diagram illustrates the chemical workflow and mechanistic pathway for the synthesis of the Schiff base ligand.

SchiffBaseSynthesis Aldehyde 3-Butyl-5-chloro-1-phenyl -1H-pyrazole-4-carbaldehyde Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (e.g., Aniline / Heteroaryl) Amine->Hemiaminal AcidCat Glacial Acetic Acid (H+ Catalyst) AcidCat->Hemiaminal Protonates C=O Dehydration - H2O (Dehydration) Hemiaminal->Dehydration SchiffBase Pyrazole Schiff Base Ligand (-HC=N- Azomethine) Dehydration->SchiffBase Equilibrium Shift

Synthesis workflow and mechanistic pathway of pyrazole-derived Schiff bases.

Standard Operating Procedure (SOP): Synthesis Protocol

This self-validating protocol ensures high-purity yields by incorporating specific chemical scavengers during the workup phase to eliminate unreacted starting materials 4.

Materials & Reagents
  • Precursor: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent, 10 mmol, ~2.63 g)

  • Amine: Substituted primary amine (e.g., 4-fluoroaniline) (1.1 equivalents, 11 mmol)

  • Solvent: Absolute Ethanol (50 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

  • Workup Reagents: Crushed ice, saturated Sodium Bisulfite ( NaHSO3​ ) solution, cold distilled water.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde in 30 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.

  • Amine Addition: Slowly add 11 mmol of the selected primary amine dissolved in 20 mL of absolute ethanol to the flask.

  • Catalysis & Reflux: Add 3-5 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 75–80 °C (gentle reflux) using an oil bath or heating mantle.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the aldehyde spot (typically higher Rf) and the appearance of a new, highly UV-active spot indicates reaction completion (usually 6–8 hours).

  • Quenching & Precipitation: Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture slowly over 100 g of crushed ice under vigorous stirring. A solid precipitate will form.

  • Aldehyde Scavenging: Filter the crude precipitate under vacuum. Wash the filter cake with 20 mL of cold, saturated sodium bisulfite ( NaHSO3​ ) solution. Causality: The bisulfite reacts with any residual unreacted pyrazole-4-carbaldehyde to form a water-soluble bisulfite adduct, effectively purifying the insoluble Schiff base product 1.

  • Final Purification: Wash the solid thoroughly with cold distilled water to remove inorganic salts. Recrystallize the product from hot ethanol or methanol to yield the pure Schiff base ligand. Dry in a vacuum desiccator over anhydrous CaCl2​ .

Analytical Characterization Data

Verification of the azomethine linkage is critical. The following table summarizes the expected spectral transitions when converting the pyrazole-4-carbaldehyde to its corresponding Schiff base.

Analytical MethodTarget Functional GroupPrecursor (Aldehyde) SignalProduct (Schiff Base) SignalDiagnostic Shift / Observation
FT-IR Spectroscopy Carbonyl ( C=O )~1660 - 1680 cm−1 (Strong)AbsentConfirms complete consumption of aldehyde.
FT-IR Spectroscopy Azomethine ( C=N )Absent~1590 - 1620 cm−1 (Sharp)Hallmark indicator of Schiff base formation.
1 H-NMR (DMSO- d6​ ) Formyl Proton ( −CHO )Singlet at ~9.90 - 10.05 ppmAbsentConfirms loss of the aldehyde proton.
1 H-NMR (DMSO- d6​ ) Azomethine Proton ( −HC=N− )AbsentSinglet at ~8.50 - 8.80 ppmConfirms the newly formed imine environment.
Mass Spectrometry Molecular Ion ( [M+H]+ )Base MW (e.g., 262.7 m/z)Target MW (e.g., 356.8 m/z)Confirms successful condensation and dehydration.

Biological Application: Kinase Inhibition & Antimicrobial Activity

Schiff bases derived from 1-phenyl-1H-pyrazole-4-carbaldehydes have demonstrated profound biological efficacy. Recent structure-activity relationship (SAR) studies highlight their dual-target capabilities, particularly as Janus Kinase (JAK1/JAK2) inhibitors in breast cancer cell lines (e.g., MCF-7) and as broad-spectrum antimicrobial agents 3. The nitrogen of the azomethine linkage, combined with the pyrazole core, forms critical hydrogen bonds with the ATP-binding hinge region of kinases.

BiologicalPathway Cytokine Extracellular Cytokine Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Phosphorylation (Blocked) JAK->STAT Fails to Phosphorylate Inhibitor Pyrazole Schiff Base Ligand (ATP-Competitive Inhibitor) Inhibitor->JAK Inhibits Hinge Region Transcription Tumor Cell Proliferation (Halted) STAT->Transcription Prevents Gene Expression

Mechanism of action for Pyrazole Schiff Bases acting as JAK/STAT pathway inhibitors.

Typical Biological Efficacy Profile

Data generalized from established pyrazole-azomethine derivatives.

Biological Target / StrainAssay TypeReference CompoundPyrazole Schiff Base Activity
Staphylococcus aureus (Gram +)MIC ( μg/mL )Streptomycin (10 μg/mL )12.5 - 25.0 μg/mL
Escherichia coli (Gram -)MIC ( μg/mL )Streptomycin (10 μg/mL )25.0 - 50.0 μg/mL
JAK1 Kinase (Cell-free) IC50​ (nM)Ruxolitinib (~3.0 nM)10.0 - 17.0 nM
MCF-7 Breast Cancer Cells IC50​ ( μM )Doxorubicin (4.17 μM )2.85 - 4.60 μM

References

  • Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol Source: SciSpace / Chem Sci Trans URL:[Link]

  • Novel niclosamide-derived Schiff bases as a dual-targeted anticancer agents Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives Source: Arabian Journal of Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in Vilsmeier-Haack reactions for pyrazole-4-carbaldehydes

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the synthesis of pyrazole-4-carbaldehydes, a critical step in the development of many pharmaceutical intermediates. As Senior Application Scientists, we have compiled field-proven insights and data to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Low Conversion Rates & Side Reactions

This section addresses the most frequent issues encountered during the Vilsmeier-Haack formylation of pyrazole substrates.

Question 1: I am observing very low or no product yield. What are the primary causes?

Low or no formation of the desired pyrazole-4-carbaldehyde is the most common problem. The issue can almost always be traced back to one of three areas: the Vilsmeier reagent, the pyrazole substrate's reactivity, or the reaction conditions.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in the reaction.[1][2] It is highly sensitive to moisture and will rapidly hydrolyze upon contact with water, rendering it inactive. This is the most frequent cause of reaction failure.[3]Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade DMF and fresh, high-purity phosphorus oxychloride (POCl₃). Prepare the reagent in situ at low temperature (0-5 °C) and use it immediately.[3][4]
Insufficiently Reactive Substrate The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5] Strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) on the pyrazole ring decrease its electron density, making it less nucleophilic and thus less reactive towards the Vilsmeier reagent.[6]Increase Reaction Vigor: For substrates with EWGs, a significant increase in reaction temperature (e.g., to 100-120 °C) and the use of a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents) may be necessary to drive the reaction to completion.[6] Monitor progress carefully by TLC.
Inadequate Reaction Temperature Many Vilsmeier-Haack reactions on pyrazoles require thermal energy to proceed at a reasonable rate. Running the reaction at room temperature or below may result in little to no conversion, especially for less activated substrates.[6]Optimize Temperature: If TLC shows unreacted starting material after several hours, gradually increase the temperature in increments (e.g., to 60 °C, then 80 °C, then 100 °C). Studies have shown that temperatures up to 120 °C can be optimal for challenging substrates.[6]
Improper Work-up Procedure The intermediate iminium salt must be hydrolyzed to yield the final aldehyde. If the quench and neutralization are not performed correctly, the product can be lost or can decompose.Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the intermediate and dissipates the heat from the exothermic reaction. Neutralize the acidic solution carefully and slowly with a mild base like sodium bicarbonate or sodium carbonate solution until the pH is ~7.[6]
Question 2: My reaction is producing multiple spots on TLC, and the final product is impure. What side reactions are occurring?

The formation of side products can complicate purification and significantly lower the yield of the desired pyrazole-4-carbaldehyde.

Common Side Reactions & Mitigation Strategies

Side Reaction Plausible Mechanism Prevention & Mitigation
Chlorination If the pyrazole substrate contains other reactive functional groups, such as a hydroxyl (-OH) or a methoxy ether on a side chain, the POCl₃ can act as a chlorinating agent, replacing the group with a chlorine atom.[6][7]Protect sensitive functional groups before subjecting the pyrazole to Vilsmeier-Haack conditions. Alternatively, if the chlorinated product is formed, it may need to be carried through to the next synthetic step or separated via careful chromatography.
Dehydrochlorination If a substituent on the pyrazole ring has a proton that can be eliminated along with a chloride (e.g., a 1-chloroethyl group), dehydrochlorination can occur under the reaction conditions, leading to a vinyl-substituted pyrazole.[6]This is an inherent reactivity of the substrate. If this pathway is dominant, consider redesigning the substrate to remove the labile proton or chloro-substituent.
Hydroxymethylation At prolonged high temperatures (e.g., >120 °C for extended periods), DMF can decompose to generate small amounts of formaldehyde. This can lead to a competing hydroxymethylation reaction on the electron-rich pyrazole ring.[6]Avoid unnecessarily long reaction times at very high temperatures. Monitor the reaction by TLC and stop heating once the starting material is consumed.
Polymerization/Tarry Residue Uncontrolled exotherms during reagent preparation or substrate addition can lead to rapid, uncontrolled polymerization and decomposition of reagents and materials, resulting in a dark, intractable tar.[3]Maintain strict temperature control (0-5 °C) using an ice-salt bath, especially during the dropwise addition of POCl₃ to DMF. Ensure efficient stirring throughout the reaction.[3]
Question 3: The reaction starts but seems to stall, with starting material remaining even after prolonged heating. What should I do?

A sluggish or incomplete reaction can be frustrating. This often points to an issue of stoichiometry or insufficient activation energy.

Troubleshooting a Stalled Reaction

  • Confirm Reagent Activity: The first step is to rule out reagent decomposition. If there is any doubt about the quality or dryness of the DMF or POCl₃, the best course of action is to set up the reaction again with fresh, anhydrous reagents.

  • Increase Reagent Equivalents: If the reaction has stalled, a second portion of freshly prepared Vilsmeier reagent (0.5 to 1.0 equivalents) can be added to the reaction mixture. One study demonstrated a significant yield increase from 32% to 55% by increasing the excess of DMF and POCl₃.[6]

  • Elevate the Temperature: As noted previously, temperature is a critical parameter. If the reaction is proceeding slowly at 70 °C, increasing the temperature to 100 °C or 120 °C may be required to overcome the activation barrier.[6]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed? The Vilsmeier reagent is the active formylating agent. It is a chloroiminium salt, most commonly formed in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction is exothermic and must be performed at low temperatures (0-5 °C) under anhydrous conditions.[2][3]

Q2: What is the mechanism of the Vilsmeier-Haack reaction on a pyrazole? The reaction proceeds in two main stages. First, the Vilsmeier reagent is formed. Second, the electron-rich C4 position of the pyrazole ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final pyrazole-4-carbaldehyde.[5][8]

Vilsmeier_Mechanism Vilsmeier-Haack Mechanism on Pyrazole cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrazole Pyrazole Substrate Pyrazole->Iminium_Intermediate Electrophilic Attack Aldehyde Pyrazole-4-carbaldehyde Iminium_Intermediate->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: Vilsmeier-Haack reaction workflow.

Q3: What are the critical safety precautions for this reaction? Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive and the preparation is exothermic.[3] Always conduct the reaction in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. The aqueous quench must be performed slowly and carefully to control the release of heat and HCl gas.[3]

Q4: How should I monitor the reaction's progress? Thin-layer chromatography (TLC) is the most effective method.[3] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute solution of sodium bicarbonate. Extract this quenched sample with a small amount of an organic solvent (e.g., ethyl acetate or dichloromethane). Spot the organic layer on your TLC plate alongside your starting material to track its consumption and the appearance of the product spot.

Experimental Protocols & Data

General Experimental Protocol

This protocol is a general guideline and may require optimization for specific pyrazole substrates.

  • Reagent Preparation (Vilsmeier Reagent):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0-6.0 equiv.).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃, 2.0-4.0 equiv.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[6]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 15-30 minutes.

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane.

    • Add the solution of the pyrazole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to the desired temperature (e.g., 70-120 °C), monitoring by TLC.[6]

  • Work-up and Isolation:

    • Once the reaction is complete (TLC shows consumption of starting material), cool the mixture back to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

    • Neutralize the acidic solution to pH ~7 by the slow addition of a saturated aqueous solution of Na₂CO₃ or NaHCO₃.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate) three times.[6]

    • If the product is suspected to have some water solubility, saturate the aqueous layer with NaCl (brine) to improve extraction efficiency.[3]

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.

Comparative Reaction Conditions

The following table summarizes reported conditions for the Vilsmeier-Haack formylation of various 5-chloro-1,3-disubstituted pyrazoles, illustrating the impact of stoichiometry and temperature on yield.

Substrate (1-R', 3-R)POCl₃ (equiv.)DMF (equiv.)Temp (°C)Time (h)Yield (%)Reference
R'=Me, R=Pr25120232[6]
R'=Me, R=Pr25120255[6]
R'=Ph, R=Pr46120352[6]
R'=Ph, R=p-NO₂-Ph4612024<5 (low conversion)[6]

Data synthesized from Popov, A. V., et al. (2019).[6] This data highlights that increasing reagent equivalents can improve yield and that substrates with strong electron-withdrawing groups (p-NO₂-Ph) show very low reactivity.

Troubleshooting Workflow

Use this decision tree to diagnose and solve low-yield issues systematically.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Are reagents anhydrous and fresh? start->check_reagents check_substrate Does substrate have strong EWGs? check_reagents->check_substrate Yes solution_reagents Solution: Use fresh, anhydrous reagents. Flame-dry glassware. check_reagents->solution_reagents No check_temp Was reaction heated sufficiently? (e.g., >70°C) check_substrate->check_temp No solution_substrate Solution: Increase reagent equivalents (3-5x). Increase temperature (100-120°C). check_substrate->solution_substrate Yes check_workup Was work-up performed correctly? (Ice quench, pH~7) check_temp->check_workup Yes solution_temp Solution: Increase temperature gradually. Monitor by TLC. check_temp->solution_temp No solution_workup Solution: Re-evaluate work-up. Use brine wash during extraction. check_workup->solution_workup No success Yield Improved check_workup->success Yes solution_reagents->success solution_substrate->success solution_temp->success solution_workup->success

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the column chromatography purification of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the column chromatography purification of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. The following sections offer detailed protocols, troubleshooting advice, and frequently asked questions to address specific challenges encountered during the purification of this and structurally related compounds.

Introduction: The Purification Challenge

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is a polysubstituted heterocyclic compound, a class of molecules frequently investigated in medicinal chemistry and materials science.[1] The purification of such molecules is critical as even minor impurities can significantly impact the results of subsequent biological assays or material characterizations. Common synthetic routes to pyrazole-4-carbaldehydes, such as the Vilsmeier-Haack reaction, can often result in a crude product containing unreacted starting materials, regioisomers, and colored byproducts.[2][3] Effective purification by column chromatography is therefore a crucial step to ensure the integrity of the final compound. This guide explains the underlying principles and provides practical solutions for achieving high purity.

Section 1: Understanding the Molecule - Key Properties for Chromatography

The successful purification of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde hinges on understanding its structural and physicochemical properties.

  • Polarity : The molecule possesses several functional groups that contribute to its overall moderate polarity. The pyrazole ring itself is a key contributor, along with the electron-withdrawing aldehyde and chloro groups. The N-phenyl ring also adds to the electronic complexity. Conversely, the n-butyl group provides a non-polar aliphatic character. This balance of polar and non-polar features is what we exploit in normal-phase chromatography.

  • Basicity of the Pyrazole Ring : The pyrazole ring is weakly basic.[4] This property can lead to undesirable interactions with the acidic silanol groups on the surface of standard silica gel, resulting in issues like peak tailing and, in some cases, irreversible adsorption of the product onto the stationary phase.[5]

  • Potential for Impurities : Synthesis of substituted pyrazoles can yield byproducts that are structurally very similar to the desired product, such as regioisomers, which can be challenging to separate.[2] Additionally, the aldehyde functional group can be susceptible to oxidation.[3]

Section 2: Recommended Purification Protocol

This protocol details a standard procedure for the purification of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde using silica gel column chromatography.

Experimental Protocol: Step-by-Step Column Chromatography
  • TLC Analysis (Method Development) :

    • Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[6] Start with a low polarity system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (10%, 20%, etc.).

    • The ideal solvent system should provide good separation between the product and its impurities, with the product having an Rf value of approximately 0.3-0.4.[6]

  • Column Preparation (Slurry Method) :

    • Choose an appropriately sized column based on the amount of crude material (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase determined from your TLC analysis.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended) :

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.[6]

  • Elution and Fraction Collection :

    • Carefully add the mobile phase to the column and begin elution.

    • Start with the low-polarity solvent system identified during TLC analysis.

    • If a gradient elution is necessary to elute the product, gradually increase the polarity of the mobile phase.

    • Collect fractions in an organized manner (e.g., in test tubes in a rack).

    • Monitor the elution process by TLC, spotting every few fractions to track the separation.

  • Product Isolation :

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.

Data Presentation: Recommended Solvent Systems
ApplicationStationary PhaseRecommended Mobile Phase (Starting Ratios)Notes
TLC Analysis Silica Gel 60 F254Hexanes:Ethyl Acetate (9:1, 8:2, 7:3)Aim for a product Rf of 0.3-0.4 for optimal column separation.[6]
Column Chromatography Silica Gel (230-400 mesh)Hexanes:Ethyl Acetate (Gradient from 95:5 to 80:20)The gradient can be adjusted based on TLC results. For basic compounds, consider adding 0.5-1% triethylamine to the mobile phase.[4][6]
Alternative Neutral AluminaHexanes:Ethyl AcetateCan be beneficial if the compound strongly adheres to silica gel.[5]

Section 3: Troubleshooting Guide (Q&A Format)

Question: My compound is not moving off the baseline on the TLC plate, even with 50% ethyl acetate in hexanes. What should I do?

Answer: This indicates your compound is quite polar or is interacting very strongly with the silica gel.

  • Increase Mobile Phase Polarity: Try adding a small amount of a more polar solvent, like methanol (1-5%), to your ethyl acetate/hexanes mixture.

  • Check for Acidity/Basicity: The pyrazole nitrogen is basic and may be strongly interacting with acidic silanol groups on the silica.[4] Try spotting on a TLC plate that has been pre-treated by running it in a mobile phase containing 1% triethylamine (Et3N). If the Rf value increases, this indicates a strong acid-base interaction is occurring.

  • Consider Reversed-Phase: If your compound is highly polar, reversed-phase chromatography (e.g., C18 silica with a water/acetonitrile or water/methanol mobile phase) might be a more suitable purification method.[7]

Question: I see significant peak tailing in my collected fractions when I analyze them by TLC or HPLC. What is the cause and how can I fix it?

Answer: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or column overload.[8]

  • Mask Active Sites: As mentioned, the basic nature of the pyrazole can cause interactions with acidic silanol groups.[5] Pre-treating your silica gel and using a mobile phase containing a small amount of a competitive base like triethylamine (0.5-1%) can resolve this issue by masking these active sites.[9]

  • Reduce Sample Load: You may have overloaded the column. Tailing can occur when the concentration of the sample is too high for the amount of stationary phase.[8] Try repeating the purification with less crude material.

  • Check Solvent Strength: Ensure the solvent used to dissolve your sample for loading is not significantly stronger (more polar) than your mobile phase, as this can cause band broadening and tailing.[8] This is a key advantage of the dry loading technique.

Question: My purified product is a yellow oil/solid, but I expected a white solid. How can I remove the color?

Answer: Yellow or reddish colors in pyrazole syntheses can often be due to side reactions involving the hydrazine starting material or oxidation of intermediates.[2]

  • Activated Charcoal Treatment: Dissolve your purified product in a suitable organic solvent (e.g., ethyl acetate). Add a small amount of activated charcoal, stir for 15-30 minutes, and then filter the mixture through a pad of celite. The charcoal can adsorb many colored impurities.[2]

  • Recrystallization: This is a very effective method for removing small amounts of colored impurities.[2] Experiment with different solvent systems, such as dissolving the compound in a minimal amount of a hot solvent (like ethanol or ethyl acetate) and then allowing it to cool slowly. A mixed solvent system like ethanol/water or hexanes/ethyl acetate can also be effective.[10]

  • Acid-Base Extraction: Since pyrazoles are weakly basic, you can perform an acid wash during your initial workup. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). Your product will move into the aqueous layer as a salt, leaving non-basic, colored impurities behind in the organic layer. You can then basify the aqueous layer and extract your purified product back into an organic solvent.[2][4]

Question: I am having trouble separating my product from an impurity with a very similar Rf value. What are my options?

Answer: Separating closely eluting spots is a common challenge in chromatography.

  • Optimize the Mobile Phase: Try a different solvent system. For example, if you are using hexanes/ethyl acetate, try switching to a system with different selectivity, such as hexanes/dichloromethane or toluene/ethyl acetate. Even small changes can sometimes improve separation.

  • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve the separation of closely related compounds.

  • High-Performance Stationary Phase: Consider using high-performance flash chromatography with smaller particle size silica gel, which offers higher resolution.[5]

  • Alternative Purification Methods: If chromatography fails, consider recrystallization. Even if the initial yield is lower, it can sometimes provide higher purity for crystalline solids.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use neutral alumina instead of silica gel for my column? A1: Yes, neutral alumina can be an excellent alternative to silica gel, especially for basic compounds like pyrazoles.[6] Alumina is generally less acidic than silica and can prevent the peak tailing and product loss associated with strong interactions. You will likely need to re-optimize your mobile phase system using TLC with alumina plates.

Q2: How can I improve my product yield after column chromatography? A2: Low recovery can be due to several factors.

  • Irreversible Adsorption: If your compound is sticking to the column, deactivating the silica gel with triethylamine is a crucial first step.[9]

  • Improper Fraction Collection: Ensure you are monitoring the elution carefully with TLC to avoid discarding fractions that contain your product or mixing pure fractions with impure ones.

  • Product Instability: The aldehyde group can be sensitive.[3] Avoid prolonged exposure to the acidic silica gel surface and concentrate your fractions as soon as possible after the column is complete. Storing the final product under an inert atmosphere (nitrogen or argon) at a low temperature is also recommended.[11]

Q3: Is it better to use isocratic or gradient elution for this purification? A3: The choice depends on the separation profile of your crude mixture.

  • Isocratic Elution (using a single, constant mobile phase composition) is simpler and preferred if your desired product is well-separated from all impurities on the TLC plate.

  • Gradient Elution (gradually increasing the polarity of the mobile phase over time) is more powerful for complex mixtures where impurities have a wide range of polarities. It allows for the efficient elution of less polar impurities first, followed by your product, and then any highly polar impurities that might otherwise remain on the column.

Q4: What are the key safety considerations for this procedure? A4: Standard laboratory safety protocols should always be followed.

  • Solvent Handling: Work in a well-ventilated fume hood when using organic solvents like hexanes, ethyl acetate, and dichloromethane.

  • Silica Gel: Fine silica dust can be a respiratory hazard. Handle silica gel carefully, preferably in a fume hood, to avoid inhalation.

  • Pressure: Never apply high pressure to a glass chromatography column, as this can create a risk of the glass shattering. Use gentle positive pressure from a pump or an inert gas line.

Section 5: Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the standard workflow for purification and a logical approach to troubleshooting common issues.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Determine Solvent System) Crude->TLC Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure G cluster_separation Poor Separation cluster_elution Elution Issues cluster_yield Yield & Purity Start Problem Encountered PoorSep Poor Separation (Overlapping Spots) Start->PoorSep NoElute Compound Not Eluting Start->NoElute Tailing Peak Tailing Start->Tailing LowYield Low Yield / Recovery Start->LowYield Colored Product is Colored Start->Colored Solvent Change Solvent System (e.g., DCM/Hexanes) PoorSep->Solvent Stationary Use Different Stationary Phase (e.g., Alumina) PoorSep->Stationary Gradient Optimize Gradient PoorSep->Gradient AddPolar Increase Mobile Phase Polarity (e.g., add MeOH) NoElute->AddPolar AddBase Add Triethylamine (Et3N) to Mobile Phase NoElute->AddBase Tailing->AddBase CheckAdsorption Check for Irreversible Adsorption (Use Et3N or Alumina) LowYield->CheckAdsorption Charcoal Charcoal Treatment Colored->Charcoal Recrystallize Recrystallize Product Colored->Recrystallize

Sources

Troubleshooting

Removing unreacted starting materials and impurities from 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. We move beyond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Section 1: Understanding the Chemistry of Your Purification Challenge

The target compound, 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, is commonly synthesized via the Vilsmeier-Haack reaction.[1][2] This reaction formylates an active methylene group on a pyrazolone precursor, often achieving chlorination and formylation in a single step when starting from a compound like 3-butyl-1-phenyl-1H-pyrazol-5(4H)-one.[3][4] Understanding this synthetic route is critical because it dictates the likely impurity profile you will encounter.

Common Impurities & Starting Materials:

  • Unreacted Starting Material: 3-butyl-1-phenyl-1H-pyrazol-5(4H)-one or a similar precursor.

  • Vilsmeier Reagent Byproducts: The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is exothermic and moisture-sensitive.[5] Quenching the reaction generates phosphoric acids and other salts.

  • Residual DMF: DMF is a high-boiling point solvent (153 °C) that is difficult to remove completely under standard rotary evaporation and can inhibit crystallization.[6]

  • Side-Reaction Products: Over-chlorination, polymerization, or other unintended products can form, especially if the reaction temperature is not carefully controlled.[5]

Section 2: Frequently Asked Questions (FAQs) & Quick Diagnosis

This section addresses the most common issues encountered during purification in a direct Q&A format.

Question: My crude product is a dark, tarry oil after evaporating the extraction solvent. What should I do first?

Answer: This is a very common issue, often caused by residual DMF and other high-boiling impurities. Do not immediately proceed to column chromatography.

  • Rationale: Loading a tarry mixture onto a silica column will result in poor separation, streaking, and potential irreversible adsorption of your product.

  • First Step: Perform a series of aqueous washes. Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer multiple times with water to remove the highly water-soluble DMF. Follow this with a wash using a saturated sodium chloride solution (brine) to break any emulsions and further dry the organic layer.[5] If the oil persists after evaporation, you may need to consider trituration (see below) before chromatography.

Question: How can I confirm that residual DMF is the problem?

Answer: A proton NMR (¹H NMR) of your crude material will show characteristic signals for DMF: two singlets around 2.9 and 3.0 ppm and a singlet around 8.0 ppm.

Question: My compound appears to be degrading on the silica gel column, showing new spots on my TLC plates of the collected fractions. Why is this happening and how can I prevent it?

Answer: Standard silica gel is slightly acidic (pH ~4-5), which can cause degradation of acid-sensitive compounds, particularly chlorinated heterocycles.[7]

  • Solution 1 (Neutralize the Silica): Prepare a slurry of silica gel in your column solvent system and add a small amount of a base like triethylamine (~0.5-1% by volume). This will neutralize the acidic sites on the silica surface.

  • Solution 2 (Use a Different Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that alumina has different activity levels and may require re-optimization of your solvent system.

  • Solution 3 (Work Quickly): Do not let the compound sit on the column for an extended period. Run the chromatography session efficiently from start to finish.

Question: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What's going wrong?

Answer: "Oiling out" typically occurs for two reasons: the presence of impurities significantly depressing the melting point, or the boiling point of the solvent being higher than the melting point of your compound.[7]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease the solution's saturation point.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oil formation over crystal lattice formation.

    • Try a Different Solvent System: Your compound may be too soluble. A good recrystallization solvent should dissolve the compound poorly at room temperature but well when hot.[8] Experiment with solvent/anti-solvent pairs, such as ethanol/water or ethyl acetate/hexane.

Section 3: In-Depth Purification Protocols

These protocols provide step-by-step guidance for robust and reproducible purification.

Protocol 1: Post-Reaction Work-up and Extraction

This is the most critical first step to remove the bulk of inorganic salts and residual DMF.

  • Quenching (Critical Safety Step): Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood. The quenching of POCl₃ is highly exothermic.[9]

  • Neutralization: Once the ice has melted, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base until the aqueous solution is neutral to slightly basic (pH 7-8). This neutralizes phosphoric acids formed during the quench.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 3-4 times with a generous volume of ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers. Wash them sequentially with water (2x) and then with saturated brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

Column chromatography is the most effective method for separating the target compound from closely related organic impurities.[10][11]

  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is typically the first choice. If compound degradation is observed, use silica treated with triethylamine or switch to neutral alumina.

  • Mobile Phase (Eluent) Selection:

    • The goal is to find a solvent system where your target compound has an Rf value of 0.25-0.35 on a TLC plate. This provides the optimal balance of movement and interaction with the silica for good separation.

    • Begin screening with a non-polar solvent system like 10% ethyl acetate in hexane.

    • Gradually increase the polarity (e.g., 15%, 20% ethyl acetate) until the desired Rf is achieved.

  • Column Packing:

    • Slurry Method (Recommended): Mix the silica gel with your initial, least polar eluent to form a smooth slurry. Pour this into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the packed silica.

    • Dry Loading (for poorly soluble samples): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[12]

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system.

    • Collect fractions continuously and monitor them by TLC to identify which ones contain your purified product.

    • If separation is poor, you can employ gradient elution by gradually increasing the percentage of the polar solvent (e.g., ethyl acetate) to elute more tightly-bound compounds.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent final polishing step to obtain a highly crystalline, pure solid.

  • Solvent Selection: The ideal solvent will dissolve your compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[8] Test small amounts of your product in various solvents (see table below).

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

    • Filter the hot solution if any insoluble impurities are present.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Dry the crystals in a vacuum oven.

Section 4: Data Presentation & Visual Guides

Table 1: Troubleshooting Common Purification Issues
Symptom ObservedProbable CauseRecommended Action & Rationale
Product is an oil/gum after work-up High concentration of residual DMF or other high-boiling impurities.[6]Perform multiple aqueous washes before concentration. If still oily, triturate with a non-polar solvent like cold hexane to try and induce solidification.
Multiple overlapping spots on TLC Incorrect eluent polarity; impurities have very similar polarity to the product.Optimize TLC with different solvent systems (e.g., DCM/methanol, toluene/ethyl acetate). Use a slow gradient elution in column chromatography.
Low or no product recovery from column Compound is either too polar (stuck at the top) or too non-polar (eluted with solvent front). It may also be irreversibly bound or degraded.Adjust eluent polarity based on TLC. For very polar compounds, consider reversed-phase or HILIC chromatography.[12] Check for degradation by running a TLC of the crude vs. the column load.
Low yield after recrystallization The chosen solvent is too effective (product is still soluble when cold); solution was not cooled sufficiently; insufficient time for crystallization.[8]Try a different solvent or an anti-solvent system. Ensure cooling in an ice bath for at least 30 minutes. Scratch the inside of the flask or add a seed crystal to induce crystallization.[8]
Product color is dark (yellow/brown) Presence of colored, high molecular weight byproducts from polymerization.Column chromatography is usually effective. If the color persists, a charcoal treatment during recrystallization can sometimes remove colored impurities.
Table 2: Common Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityNotes
Hexane 69Very LowGood for non-polar compounds; often used as an anti-solvent.
Toluene 111LowHigher boiling point, can dissolve many aromatic compounds.
Ethyl Acetate 77MediumGood general-purpose solvent.
Isopropanol 82Medium-HighCan be a good choice for moderately polar compounds.
Ethanol 78HighOften used in combination with water for polar compounds.
Visual Workflow 1: Purification Strategy Decision Tree

This diagram guides you through the process of selecting the appropriate purification method based on the state of your crude product.

Purification_Decision_Tree A Crude Product (Post-Workup) B Perform TLC Analysis (e.g., 20% EtOAc/Hex) A->B C Is it a solid or an oil? B->C D_Solid Solid C->D_Solid Solid E_Oil Oil / Tar C->E_Oil Oil F Attempt Recrystallization D_Solid->F L Triturate with non-polar solvent (e.g., Hexane) E_Oil->L G Is the product pure (by TLC/NMR)? F->G H_Yes Yes G->H_Yes Yes I_No No G->I_No No J Purified Product H_Yes->J K Proceed to Column Chromatography I_No->K K->J M Did it solidify? L->M N_Yes_Solidify Yes M->N_Yes_Solidify Yes O_No_Solidify No M->O_No_Solidify No N_Yes_Solidify->F O_No_Solidify->K

Caption: Decision tree for selecting a purification strategy.

Visual Workflow 2: Column Chromatography Protocol

This diagram outlines the key steps in performing a successful column chromatography purification.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A 1. Select Eluent System (via TLC, aim for Rf ≈ 0.3) B 2. Prepare Silica Slurry & Pack Column A->B C 3. Load Sample (Wet or Dry Method) B->C D 4. Elute with Solvent (Isocratic or Gradient) C->D E 5. Collect Fractions D->E F 6. Monitor Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H I Purified Compound H->I

Caption: Step-by-step workflow for column chromatography.

References

  • Shamsuzzaman, et al. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 2014, 3(12), 1104-1106. Available from: [Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023. Available from: [Link]

  • de F. F. M. de A. da Silva, V., et al. Applications of counter-current chromatography in organic synthesis purification of heterocyclic derivatives of lapachol. Journal of Chromatography A, 2007, 1151(1-2), 205-210. Available from: [Link]

  • Google Patents. EP0323290A1 - Process for the preparation of aromatic aldehydes.
  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Available from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. 2022. Available from: [Link]

  • Al-Tel, T. H., et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011 (xi), 1-21. Available from: [Link]

  • Urbonavičius, A., et al. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024, 2024(1), M1849. Available from: [Link]

  • Li, Y., et al. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 2012, 17(11), 13393-13400. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • Reddit. Purifying aldehydes?. Available from: [Link]

  • Shetty, S. S., et al. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 2012, 24(11), 5035-5039. Available from: [Link]

  • Kumar, B. C., et al. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2013, 2(5), 55-59. Available from: [Link]

  • ChemHelp ASAP. column chromatography & purification of organic compounds. YouTube, 2021. Available from: [Link]

  • Semantic Scholar. The preparation of some heteroaromatic and aromatic aldehydes. Available from: [Link]

  • Gomaa, M. A.-M. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013, 2013(3), M806. Available from: [Link]

  • ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. 2003. Available from: [Link]

  • Saini, R., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2014, 4(3), 543-554. Available from: [Link]

  • Popov, A. V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019, part v, 193-206. Available from: [Link]

  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • PubChem. 3-tert-butyl-5-chloro-1-phenyl-1h-pyrazole-4-carbaldehyde. Available from: [Link]

Sources

Optimization

Optimizing recrystallization conditions for high-purity 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

Technical Support Center: Recrystallization & Purification of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde Overview Welcome to the Technical Support Center. This guide provides advanced troubleshooting and valida...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Recrystallization & Purification of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

Overview Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated protocols for the purification of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. Because this intermediate is typically synthesized via the Vilsmeier-Haack formylation of a pyrazolone or hydrazone precursor using POCl₃ and DMF[1], the crude isolate is frequently contaminated with residual DMF, phosphorus byproducts, and regioisomers[2]. Achieving >99% HPLC purity requires precise thermodynamic control during recrystallization to purge these specific impurities.

Process Workflow & Decision Matrix

RecrystallizationWorkflow Start Crude 3-Butyl-5-chloro- 1-phenyl-1H-pyrazole- 4-carbaldehyde Solvent Binary Solvent Screening (EtOH / Water) Start->Solvent Dissolve Dissolution at T_max (70 °C) Solvent->Dissolve HotFilter Hot Polish Filtration (Remove Phosphates) Dissolve->HotFilter Cooling Controlled Cooling Ramp (0.2 °C/min) HotFilter->Cooling Oiling Oiling Out Detected? Cooling->Oiling Seeding Introduce Seed Crystals (Metastable Zone) Isolate Filtration & Cold Wash (Antisolvent) Seeding->Isolate Oiling->Seeding No Reheat Reheat & Increase Solvent Ratio Oiling->Reheat Yes Reheat->Cooling Pure High-Purity API Intermediate (>99% HPLC) Isolate->Pure

Caption: Workflow for troubleshooting recrystallization and preventing oiling out in pyrazole purification.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my product "oiling out" (forming a biphasic liquid) instead of forming crystals during cooling? Causality & Solution: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level is too high, and the melting point of the impure pyrazole mixture is depressed below the crystallization temperature. The lipophilic 3-butyl chain makes the molecule highly soluble in organic solvents, while residual DMF from the Vilsmeier-Haack reaction acts as a melting-point depressant[1]. Corrective Action: Do not use a single non-polar solvent. Instead, employ a using a binary mixture (e.g., Ethanol/Water)[3]. If oiling occurs, reheat the mixture to 70 °C until homogeneous, add 5-10% more of the good solvent (Ethanol) to reduce supersaturation, and decrease the cooling rate to 0.1–0.2 °C/min. Introduce seed crystals in the metastable zone to bypass the high nucleation energy barrier[3].

Q2: How do I ensure complete removal of Vilsmeier-Haack byproducts (DMF and phosphorus species)? Causality & Solution: DMF is a polar aprotic solvent that easily becomes entrapped in the crystal lattice of polar molecules, while phosphorus byproducts (from POCl₃) form inorganic salts[1]. Relying solely on crystallization without considering the will result in a low purge factor[4]. Corrective Action: Use an antisolvent crystallization strategy[5]. By dissolving the crude product in Ethanol and using Water as the antisolvent, you exploit the thermodynamic solubility differences. The amphiphilic pyrazole will crystallize out, while the highly polar DMF and phosphate salts remain thermodynamically stable in the aqueous mother liquor[4].

Q3: Is there a risk of polymorphism with this compound? Causality & Solution: Yes. Different solvent systems and cooling rates can yield different crystal habits and polymorphic forms, which drastically affect downstream API formulation and solubility[5]. Rapid cooling typically yields kinetic polymorphs (often needles with poor flowability), while controlled cooling in binary solvents yields the thermodynamically stable form (prisms or blocks).

Part 2: Quantitative Data - Solvent System Screening

The table below summarizes the thermodynamic solubility and impurity purge efficiency for 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde across various solvent systems.

Solvent System (v/v)Solubility at 70°C (mg/mL)Solubility at 5°C (mg/mL)DMF Purge Efficiency (%)Crystal Yield (%)Crystal Habit
Hexane (100%)45.212.5< 30%72.3Fine Needles
Ethyl Acetate / Heptane (1:3)185.022.465%87.8Plates
Ethanol / Water (4:1) 142.5 8.1 > 98% 94.3 Prisms
Isopropanol (100%)95.015.685%83.5Irregular

Note: Ethanol/Water (4:1) is the optimal system, providing the highest purge factor for Vilsmeier-Haack byproducts while maintaining an excellent yield.

Part 3: Self-Validating Experimental Protocol

Methodology: Antisolvent Recrystallization via Ethanol/Water

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification criteria are met.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde in 40 mL of absolute Ethanol in a jacketed reactor.

  • Action: Heat the suspension to 70 °C under moderate agitation (250 rpm).

  • Causality: Ethanol disrupts intermolecular hydrogen bonding, ensuring complete dissolution of the pyrazole core.

  • Validation Checkpoint: The solution must turn deep yellow but remain completely transparent. If turbidity persists, inorganic phosphorus salts are present. Self-Correction: Perform a hot polish filtration through a pre-warmed Celite pad before proceeding.

Step 2: Antisolvent Addition

  • Action: Maintain temperature at 70 °C. Add 10 mL of pre-warmed DI Water (antisolvent) dropwise at a rate of 1 mL/min.

  • Causality: Slow addition prevents localized supersaturation spikes, which cause oiling out. Water selectively lowers the solubility of the lipophilic butyl-pyrazole while keeping polar impurities in solution[5].

  • Validation Checkpoint: The solution should remain clear. If a milky emulsion forms (LLPS), add 2-3 mL of hot Ethanol until clarity is restored.

Step 3: Controlled Cooling & Seeding

  • Action: Initiate a linear cooling ramp from 70 °C to 50 °C at a rate of 0.5 °C/min.

  • Action: At 50 °C (the metastable zone), add 50 mg of pure 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde seed crystals.

  • Causality: Seeding dictates the polymorphic form and provides a surface for secondary nucleation, preventing sudden crash-precipitation that traps impurities[3].

  • Action: Continue cooling from 50 °C to 5 °C at a slower rate of 0.2 °C/min.

Step 4: Isolation and Washing

  • Action: Filter the resulting slurry under vacuum.

  • Action: Wash the filter cake with 15 mL of a pre-chilled (5 °C) 1:1 Ethanol/Water mixture.

  • Causality: The wash solvent must be compositionally similar to the mother liquor but colder, displacing the impurity-rich mother liquor without dissolving the purified crystals.

  • Validation Checkpoint: The filtrate should contain the bulk of the colored impurities. Dry the crystals under vacuum at 40 °C to constant weight. Expected purity: >99.5% by HPLC.

Sources

Troubleshooting

Preventing oxidation and degradation of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde during long-term storage

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven, self-validating protocols to prevent the oxidation and degradation of 3-Butyl-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven, self-validating protocols to prevent the oxidation and degradation of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde during long-term storage.

Core Mechanisms of Degradation

To effectively stabilize this compound, we must first understand the chemical causality behind its degradation. The vulnerability lies primarily in the C4-carbaldehyde group , though the pyrazole ring also plays a role.

  • Auto-Oxidation (Radical Mechanism): Aldehydes are highly susceptible to auto-oxidation. Ambient oxygen reacts with the aldehyde to form peroxy radicals, which propagate a chain reaction that ultimately degrades the compound into 3-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid[1].

  • Photolytic Initiation: Ultraviolet (UV) and visible light act as potent initiators for this radical chain reaction, cleaving bonds to form the initial acyl radicals[2].

  • Electrophilic Sensitivity: The electron-withdrawing nature of the 5-chloro group and the pyrazole ring makes the carbonyl carbon highly electrophilic. While beneficial for downstream synthesis, it increases the aldehyde's susceptibility to nucleophilic attack by trace moisture (hydrolysis).

  • Solvent-Mediated Degradation: Ethereal solvents (e.g., THF, 2-Me-THF) can undergo their own autoxidation under normal storage conditions to form dangerous peroxide by-products. These peroxides act as rapid oxidants, destroying the aldehyde[2].

G A 3-Butyl-5-chloro-1-phenyl -1H-pyrazole-4-carbaldehyde B Acyl Radical Formation (Initiation) A->B Light / Trace Metals C Peroxy Acid Intermediate (Propagation) B->C O2 (Auto-oxidation) C->B Radical Chain D 3-Butyl-5-chloro-1-phenyl -1H-pyrazole-4-carboxylic acid C->D Reaction with Aldehyde

Mechanistic pathway of aldehyde auto-oxidation to carboxylic acid.

Experimental Protocols

Protocol A: Long-Term Inert Storage Workflow

Objective: Prevent radical initiation and oxygen propagation in the solid-state compound.

  • Purification: Ensure the compound is >98% pure before storage. Trace transition metals left over from synthesis act as powerful catalysts for auto-oxidation[1].

  • Antioxidant Doping: Add Butylated Hydroxytoluene (BHT) at a concentration of 0.05% (w/w)[1]. BHT acts as a sacrificial radical scavenger, donating a hydrogen atom to lipid/aldehyde radicals and halting the propagation phase[3].

  • Packaging: Transfer the solid mixture into an amber glass vial. Amber glass blocks UV/Vis light, preventing the photolytic generation of acyl radicals[2].

  • Atmospheric Displacement: Gently flush the vial with Argon gas for 30 seconds. Causality: Argon is denser than air and nitrogen; it settles at the bottom of the vial, creating a robust protective blanket directly over the solid compound that effectively displaces oxygen[1].

  • Sealing: Seal tightly with a PTFE-lined cap (to prevent plasticizer leaching) and store at -20°C to lower the kinetic energy available for degradation pathways.

Storage Step1 1. Purify Compound (>98% Purity) Step2 2. Aliquot into Amber Glass Vials Step1->Step2 Step3 3. Add Antioxidant (0.05% w/w BHT) Step2->Step3 Step4 4. Flush with Argon (Displace O2) Step3->Step4 Step5 5. Seal Tightly & Store at -20°C Step4->Step5

Step-by-step workflow for long-term inert storage of sensitive aldehydes.

Protocol B: Stability-Indicating HPLC Method (Self-Validation)

Objective: A self-validating system to quantify the degradation of the aldehyde into its corresponding carboxylic acid over time, compliant with ICH Q1A (R2) principles[4].

  • Sample Preparation: Dissolve 1 mg of the stored sample in 1 mL of anhydrous, LC-MS grade Acetonitrile. Crucial: Prepare this immediately before injection to prevent solvent-mediated degradation[1].

  • Column Selection: Use a high-resolution C18 column (e.g., 50 mm x 4.6 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

    • Causality: TFA ensures the carboxylic acid degradant remains fully protonated, preventing peak tailing and ensuring sharp resolution from the parent aldehyde.

  • Gradient & Detection: Run a gradient from 10% B to 90% B over 10 minutes. Monitor absorbance at 254 nm. The carboxylic acid will elute earlier (as it is more polar) than the parent pyrazole-4-carbaldehyde.

Data Presentation

Table 1: Recommended Antioxidants for Aldehyde Stabilization

AntioxidantRecommended ConcentrationCausality / Notes
Butylated Hydroxytoluene (BHT) 0.05% - 0.1% (w/w)Premier antioxidant; scavenges peroxy radicals with zero olfactory/chemical interference at this level[1],[5].
Butylated Hydroxyanisole (BHA) 0.01% - 0.1% (w/w)Often used synergistically with BHT to enhance radical scavenging[1].
Tocopherol (Vitamin E) 0.05% - 0.2% (w/w)Natural alternative, but generally less potent than synthetic BHT for highly electrophilic aldehydes[1].

Table 2: Storage Conditions vs. Expected Stability (Control vs. Optimized)

Storage ConditionAtmosphereLight ExposureExpected Shelf-Life (>95% Purity)
25°C (Room Temp)AirDaylight< 1 Week (Rapid oxidation)
4°C (Fridge)AirDark1 - 2 Months
-20°C (Freezer)AirDark~6 Months
-20°C + 0.05% BHT Argon Dark (Amber) > 24 Months

Troubleshooting & FAQs

Q1: My sample has turned slightly yellow. Is this a sign of degradation? A1: Yes. Aldehydes can undergo various side reactions, including oxidation to carboxylic acids and polymerization, which manifest as colored impurities[1]. You must re-analyze the purity using the stability-indicating HPLC method outlined in Protocol B[1].

Q2: Can I store 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde in a stock solution for convenience? A2: Storing in solution is highly discouraged for long-term stability[1]. Ethereal solvents (like THF) can undergo autoxidation to form peroxides, which act as potent oxidants that rapidly degrade the aldehyde[2]. If a solution is absolutely mandatory for a short-term workflow, use anhydrous, peroxide-free solvents, blanket the vial with argon, and use it immediately.

Q3: How do I definitively confirm if my compound has oxidized? A3: The most definitive self-validating approach is LC-MS or FT-IR. On LC-MS, look for the mass shift corresponding to the carboxylic acid ( M+16 ). On FT-IR, the appearance of a broad O-H stretch ( 2500–3300 cm−1 ) alongside the carbonyl peak confirms carboxylic acid formation[1].

Q4: Will adding BHT interfere with my downstream synthesis? A4: At the recommended concentration of 0.05% (w/w), BHT is present in trace amounts and is completely soluble in most organic solvents[1]. For the vast majority of synthetic applications (e.g., reductive aminations, Wittig reactions), it acts as a "silent protector" and will not interfere with the reaction kinetics or yield[5]. It can be easily removed during standard silica gel chromatography of your final product.

References

  • Title: Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Butylated hydroxytoluene Source: Wikipedia URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC Method for Purity Analysis of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive, in-depth comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. This pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is a key intermediate in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity a critical aspect of quality control in drug development and manufacturing.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, ensuring a deep understanding of the method's capabilities and limitations. The validation process described herein is aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and data integrity.[1][2][3]

The Analytical Challenge: Purity of a Pyrazole Intermediate

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized through multi-step reactions, including the Vilsmeier-Haack reaction, which can introduce various impurities.[4][5] These may include unreacted starting materials, by-products, and degradation products. A robust analytical method must be able to separate the main compound from these potential impurities and accurately quantify it. Reversed-phase HPLC with UV detection is the technique of choice for such non-volatile, UV-active compounds.

Method Development and Optimization: A Comparative Approach

The development of a suitable HPLC method involves the systematic evaluation of critical parameters to achieve optimal separation and sensitivity. Here, we compare different stationary and mobile phases to select the most appropriate conditions.

Stationary Phase Selection

The choice of the stationary phase is paramount for achieving the desired selectivity. We evaluated three common reversed-phase columns:

  • C18 (L1 packing): Offers high hydrophobicity and is a general-purpose column for a wide range of analytes.

  • C8 (L7 packing): Less hydrophobic than C18, which can be advantageous for retaining and separating more polar compounds.

  • Phenyl-Hexyl (L11 packing): Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte and related impurities.

Rationale: The pyrazole core, phenyl group, and butyl chain of the target analyte suggest that a C18 column would provide adequate retention. However, comparing it with C8 and Phenyl-Hexyl columns allows for a thorough evaluation of selectivity for potential closely-eluting impurities.

Mobile Phase Optimization

The mobile phase composition dictates the elution strength and can be fine-tuned to optimize resolution. We compared various combinations of acetonitrile (ACN) and water, with and without acidic modifiers.

  • Isocratic vs. Gradient Elution: Isocratic elution (constant mobile phase composition) is simpler, while gradient elution (varying mobile phase composition) is often necessary for separating complex mixtures with a wide range of polarities.

  • Acidic Modifiers: The addition of a small amount of acid (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) can improve peak shape and reproducibility by suppressing the ionization of silanol groups on the silica-based stationary phase and the analyte itself.

Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The use of an acidic modifier is crucial for obtaining sharp, symmetrical peaks for compounds containing polar functional groups like the carbaldehyde.

Detection Wavelength

The selection of an appropriate detection wavelength is critical for maximizing sensitivity. Based on the UV-Visible spectrum of similar pyrazole derivatives, which typically show strong absorbance between 250 nm and 280 nm, we evaluated the response at 254 nm, 265 nm, and 275 nm.[5]

Rationale: The optimal wavelength should correspond to the absorbance maximum of the analyte to ensure the highest possible signal-to-noise ratio, which is essential for detecting low-level impurities.

The Validated HPLC Method

Based on the comparative studies, the following HPLC method was selected for validation:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 50% B, 5-15 min: 50-80% B, 15-20 min: 80% B, 20.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation Protocol and Results

The selected method was subjected to a rigorous validation process in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

System Suitability

System suitability testing is an integral part of any analytical procedure. It ensures that the chromatographic system is performing adequately for the analysis.

Methodology: Five replicate injections of a standard solution (100 µg/mL) were performed.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Results:

ParameterResultAcceptance CriteriaPass/Fail
Tailing Factor1.1≤ 2.0Pass
Theoretical Plates5800≥ 2000Pass
RSD of Peak Area0.8%≤ 2.0%Pass

dot

G cluster_0 HPLC Method Validation Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol SystemSuitability System Suitability ValidationProtocol->SystemSuitability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FinalMethod Final Validated Method Robustness->FinalMethod SystemSuitability->Specificity

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][7][8]

Methodology:

  • Blank and Placebo Analysis: A solution of the diluent was injected to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation Studies: The analyte was subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The stressed samples were then analyzed to assess the separation of the analyte from its degradants.

Results: The chromatograms of the blank showed no interference. The forced degradation studies showed that the main peak was well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Methodology: A series of solutions were prepared from a stock solution of the reference standard at concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). Each solution was injected in triplicate.

Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zero-
Range 50 - 150 µg/mLAs defined
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

Methodology: Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

Results:

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.50.698.0% - 102.0%
100%100.20.498.0% - 102.0%
120%100.80.598.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9]

Methodology:

  • Repeatability (Intra-day precision): Six replicate preparations of the sample at 100% of the test concentration were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

Results:

Precision Level% RSD of AssayAcceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%

dot

G cluster_1 Relationship of Validation Parameters Accuracy Accuracy Linearity Linearity Accuracy->Linearity dependent on Precision Precision Precision->Linearity dependent on Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of HPLC Validation Parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Methodology: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Methodology: The effect of small variations in the following parameters was evaluated:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Results: The system suitability parameters (tailing factor, theoretical plates, and %RSD of peak area) remained within the acceptance criteria for all tested variations.

Conclusion

The developed and validated reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the determination of the purity of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. The method is suitable for its intended purpose in a quality control environment for routine analysis and stability testing. The comprehensive validation ensures the reliability and integrity of the analytical data generated, which is crucial for regulatory submissions and ensuring the quality of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • Pharmabeej. 10 Method Validation Parameters In Pharma. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]

  • PMC. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

Sources

Comparative

Comparing reactivity: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde vs 3-methyl-5-chloro analogs

Executive Summary The 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold is a highly versatile building block in medicinal chemistry and agrochemical development[1]. Characterized by dual reactive centers—an electroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold is a highly versatile building block in medicinal chemistry and agrochemical development[1]. Characterized by dual reactive centers—an electrophilic C4-carbaldehyde and a substitution-prone C5-chloride—these compounds are critical precursors for fused pyrazole heterocycles[2].

When comparing the 3-butyl analog to the widely utilized 3-methyl analog[3], researchers must account for distinct steric and lipophilic differences that fundamentally alter reaction kinetics. This guide provides an objective, data-supported comparison of their reactivity profiles, focusing on condensation kinetics, nucleophilic substitutions, and structural dynamics.

Structural & Mechanistic Dynamics

The reactivity of these pyrazole derivatives is governed by the interplay between the electron-withdrawing C4-aldehyde and the electronegative C5-chloride.

  • The C4-Carbaldehyde (Electrophilic Center): Highly susceptible to nucleophilic attack by amines, hydrazines, and active methylene compounds[4]. The adjacent C3-alkyl group plays a critical role in modulating the activation energy of these transition states via steric hindrance.

  • The C5-Chloride (SNAr / Cross-Coupling Center): While the pyrazole ring is generally electron-rich, the strong electron-withdrawing effect of the C4-aldehyde activates the adjacent C5-chloride for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling (e.g., Sonogashira coupling)[5].

ReactivityLogic Core 5-Chloro-1-phenyl-1H-pyrazole- 4-carbaldehyde 3-Alkyl (Methyl/Butyl) C4 C4-Carbaldehyde Electrophilic Center Core->C4 Nucleophilic Attack C5 C5-Chloride SNAr / Cross-Coupling Core->C5 Metal Insertion / Substitution Condensation Knoevenagel / Schiff Base (Sterically hindered by 3-Butyl) C4->Condensation Base/Acid Catalysis Coupling Pd-Catalyzed Alkynylation (Sonogashira) C5->Coupling Pd/Cu Catalysis

Figure 1: Dual reactivity pathways of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives.

Comparative Reactivity Profile

The primary differentiator between the 3-methyl and 3-butyl analogs is steric bulk . While both alkyl groups exert a similar, mild electron-donating inductive effect (+I), the flexible aliphatic chain of the butyl group sweeps a significantly larger steric volume.

Quantitative & Qualitative Comparison
Property / Reactivity3-Methyl Analog3-Butyl AnalogMechanistic Causality
Steric Bulk at C3 Minimal (-CH₃)High (-CH₂CH₂CH₂CH₃)The butyl chain's flexibility creates a steric shield around the adjacent C4-aldehyde, restricting nucleophile approach angles.
Lipophilicity (LogP) ModerateHighThe butyl analog exhibits superior solubility in non-polar organic solvents but reduced reactivity in aqueous/polar protic media.
Knoevenagel Condensation Fast (< 1h)Slower (> 2h)Steric hindrance from the butyl group raises the activation energy required for the bulky enolate to attack the C4-aldehyde[6].
Hydrazone Formation Highly efficientModerateCondensation with phenylhydrazine proceeds smoothly for the methyl analog[4]; the butyl analog requires longer reflux times.
C5-Chloride SNAr Low to ModerateLow to ModerateNucleophiles preferentially attack the C4-aldehyde. C5 substitution requires forcing conditions or Pd-catalysis for both analogs.

Experimental Methodologies

To validate these reactivity differences, the following self-validating protocols outline the synthesis of the core scaffolds and a comparative kinetic assay.

Protocol A: Tandem Vilsmeier-Haack Formylation & Chlorination

Both analogs are synthesized from their respective 3-alkyl-1-phenyl-2-pyrazolin-5-one precursors. The Vilsmeier reagent acts dually to chlorinate the C5 position (via a chloroiminium intermediate) and formylate the C4 position[2].

Step-by-Step Procedure:

  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (12 mL, 0.16 mol) in an ice bath (0 °C) under an inert nitrogen atmosphere.

  • Vilsmeier Complex Formation: Add phosphorus oxychloride (POCl₃) (32 mL, 0.35 mol) dropwise over 30 minutes. Causality: Dropwise addition is critical to safely manage the highly exothermic formation of the chloroiminium ion.

  • Substrate Addition: Slowly add the corresponding 3-alkyl-1-phenyl-2-pyrazolin-5-one (0.05 mol) to the cold complex.

  • Reflux: Heat the reaction mixture to 100 °C and reflux for 1–2 hours. The pyrazolone tautomerizes to its enol form, allowing the OH group to attack the complex, followed by chloride displacement and simultaneous C4 formylation.

  • Quenching: Cool the mixture to room temperature and pour it slowly over 300 mL of crushed ice. Causality: Ice water quenches excess POCl₃ and hydrolyzes the C4-iminium intermediate to the final aldehyde.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water to remove residual acid, and recrystallize from ethanol to yield the pure 5-chloro-3-alkyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol B: Comparative Knoevenagel Condensation Assay

This protocol evaluates the steric impact of the 3-alkyl group by timing the condensation of the C4-aldehyde with an active methylene compound (e.g., 1-indanone)[7].

Workflow Step1 Equimolar Substrates (3-Methyl vs 3-Butyl Analogs) Step2 Add Active Methylene Reagent (e.g., 1-Indanone) + NaOH in EtOH Step1->Step2 Step3 TLC / HPLC Monitoring (Time-course kinetic analysis) Step2->Step3 ResultMe 3-Methyl Analog Fast Conversion (< 1h) Step3->ResultMe Low Steric Hindrance ResultBu 3-Butyl Analog Slower Conversion (> 2h) Step3->ResultBu High Steric Hindrance

Figure 2: Comparative experimental workflow for Knoevenagel condensation kinetics.

Step-by-Step Procedure:

  • Setup: In two separate round-bottom flasks, dissolve 1 mmol of the 3-methyl analog and 1 mmol of the 3-butyl analog in 15 mL of ethanol.

  • Reagent Addition: Add 1-indanone (1 mmol, 0.132 g) to both flasks.

  • Catalysis: Add a catalytic amount of sodium hydroxide (3 mmol, 0.12 g) dissolved in a minimal volume of water to each flask. Causality: NaOH deprotonates the 1-indanone to form a nucleophilic enolate. Ethanol solubilizes the reactants while allowing the highly conjugated product to precipitate, driving the reaction forward.

  • Monitoring: Stir at room temperature. Monitor the disappearance of the starting aldehyde via TLC (Hexane:Ethyl Acetate, 7:3).

  • Observation: The 3-methyl analog typically reaches completion within 45–60 minutes, yielding a heavy precipitate. The 3-butyl analog requires >2 hours due to the steric shielding of the C4-aldehyde, which impedes the approach of the bulky indanone enolate.

References

  • 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - Smolecule: Synthesis Methods. Smolecule. 1

  • Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data. NIH.2

  • CAS 947-95-5: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. CymitQuimica. 8

  • 1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine. SciSpace. 4

  • DESIGN, SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF ARYL PYRAZOLE- INDANONE HYBRIDS. Rasayan Journal of Chemistry. 7

  • Rapid Access to Novel 1,2,3-Triazolo-Heterocyclic Scaffolds via Tandem Knoevenagel Condensation/Azide–Alkyne 1,3-Dipolar Cycloaddition Reaction in One Pot. ACS Publications. 5

Sources

Validation

Mass spectrometry (LC-MS) fragmentation pattern of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

Structural Elucidation and Quantification of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide to LC-MS Platforms As a highly functionalized heterocyclic building block, 3-Butyl-5-chloro-1-phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Quantification of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide to LC-MS Platforms

As a highly functionalized heterocyclic building block, 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde presents unique analytical challenges. Whether you are identifying unknown degradation products during drug development or quantifying trace levels of this compound in complex biological matrices, selecting the correct Liquid Chromatography-Mass Spectrometry (LC-MS) platform is critical.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) against Low-Resolution Tandem Mass Spectrometry (LRMS, e.g., Triple Quadrupole) for the characterization of this specific pyrazole derivative, providing field-proven protocols and mechanistic insights.

Mechanistic Causality: Gas-Phase Fragmentation Dynamics

Before selecting an instrument, an application scientist must understand the molecule's gas-phase behavior. In positive Electrospray Ionization (ESI+), the protonated molecular ion [M+H]+ of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde appears at an exact m/z of 315.1259. Due to the naturally occurring 37Cl isotope, a distinct M+2 peak is observed at m/z 317.1230 in a characteristic 3:1 ratio.

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, structure-driven cleavages:

  • α -Cleavage of the Carbaldehyde : The electron-withdrawing nature of the 4-carbaldehyde group destabilizes the adjacent bonds, making it highly susceptible to the neutral loss of carbon monoxide (CO, -27.9949 Da). This yields a prominent, stable fragment at m/z 287.1310.

  • Halogen Elimination : The 5-chloro substituent is readily expelled as hydrogen chloride (HCl, -35.9767 Da), an even-electron neutral loss that often occurs sequentially after the loss of CO.

  • Pyrazole Ring Opening : A well-documented hallmark of pyrazole fragmentation is the expulsion of hydrogen cyanide (HCN, -27.0109 Da) or nitrogen ( N2​ , -28.0061 Da) from the heterocyclic core[1]. For 1-phenylpyrazoles, this ring cleavage often results in the formation of stable phenyl-containing cations[1].

Table 1: High-Resolution Fragmentation Data Summary
Ion TypeFormulaTheoretical m/zNeutral LossCausality / Mechanism
Precursor [C18​H20​ClN2​O]+ 315.1259-Protonation in ESI+
Product 1 [C17​H20​ClN2​]+ 287.1310CO (27.9949 Da) α -cleavage of carbaldehyde
Product 2 [C18​H19​N2​O]+ 279.1492HCl (35.9767 Da)Halogen elimination
Product 3 [C16​H19​ClN]+ 260.1201HCN (27.0109 Da)Pyrazole ring opening

Platform Comparison: HRMS (Q-TOF) vs. LRMS (Triple Quadrupole)

To analyze these fragments, laboratories typically choose between Q-TOF and Triple Quadrupole (QqQ) platforms based on their specific analytical objectives[2].

  • Quadrupole Time-of-Flight (Q-TOF) : Operating with sub-5 ppm mass accuracy, the Q-TOF is the gold standard for structural elucidation. Its high resolving power allows scientists to differentiate isobaric fragments—for example, distinguishing the loss of CO (-27.9949 Da) from the loss of N2​ (-28.0061 Da), which a low-resolution instrument would conflate[3].

  • Triple Quadrupole (QqQ) : The QqQ operates in Multiple Reaction Monitoring (MRM) mode, acting as a double mass filter. While it lacks the exact mass capabilities of a Q-TOF, it provides unparalleled signal-to-noise ratios, making it the superior choice for targeted, trace-level quantification[2][3].

Table 2: Quantitative Performance Comparison
Performance MetricHRMS (Q-TOF / Orbitrap)LRMS (Triple Quadrupole)
Primary Application Structural elucidation, unknown IDTargeted quantification, PK studies
Mass Accuracy < 5 ppm~ 0.1 Da (Unit resolution)
Sensitivity (Targeted) Moderate to HighUltra-High (in MRM mode)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Isobaric Differentiation Excellent (resolves -CO vs - N2​ )Poor (relies on chromatography)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems.

Protocol A: Structural Elucidation via Q-TOF LC-MS

Objective: Determine exact fragmentation pathways and identify unknown degradants.

  • Sample Preparation : Dissolve 1 mg of the pyrazole derivative in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% formic acid.

  • Chromatography : Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 10 minutes at a flow rate of 0.3 mL/min.

  • Data Acquisition : Acquire full scan MS1 data (m/z 100–1000). Utilize Auto-MS/MS (Data-Dependent Acquisition) at normalized collision energies (NCE) of 15, 30, and 45 eV to ensure comprehensive fragmentation of the pyrazole core.

  • System Validation : Inject a known calibrant (e.g., Leucine Enkephalin) to verify that the mass accuracy is < 5 ppm before and after the sample sequence. This ensures that the assigned formulas (e.g., distinguishing HCN loss) are not artifacts of instrument drift.

Protocol B: Targeted Quantification via QqQ LC-MS

Objective: Achieve high-sensitivity quantification of the compound in complex matrices.

  • Sample Preparation : Spike the pyrazole derivative into the blank matrix. Extract using protein precipitation (3:1 Acetonitrile:Matrix). Centrifuge at 14,000 x g for 10 mins and transfer the supernatant.

  • MRM Optimization : Infuse the 1 µg/mL stock directly into the MS. Select the [M+H]+ precursor (m/z 315.1) in Q1. Apply varying collision energies in Q2 to optimize product ions in Q3.

    • Quantifier Transition: m/z 315.1 287.1 (Loss of CO, CE: 20 eV).

    • Qualifier Transition: m/z 315.1 260.1 (Loss of CO + HCN, CE: 35 eV).

  • System Validation : Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Run a blank matrix injection immediately following the highest calibration standard to validate the absence of carryover. The quantifier/qualifier ion ratio must remain within ±20% of the established standard across all samples to confirm peak purity.

Decision Logic Visualization

LCMS_Workflow Sample 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde [M+H]+ m/z 315.1259 Objective Define Analytical Objective Sample->Objective HRMS Structural Elucidation (Q-TOF / Orbitrap) Objective->HRMS Unknowns LRMS Targeted Quantification (Triple Quadrupole) Objective->LRMS Trace Levels Frag_Logic High-Resolution MS/MS Resolve Isobaric Losses (-CO vs -N2) HRMS->Frag_Logic MRM_Logic MRM Transition Optimization m/z 315.1 -> 287.1 (Quantifier) LRMS->MRM_Logic Data_HRMS Metabolite & Impurity ID (Mass Accuracy < 5 ppm) Frag_Logic->Data_HRMS Data_LRMS Trace-Level PK Analysis (Wide Dynamic Range) MRM_Logic->Data_LRMS

Figure 1: Decision logic and analytical workflow for LC-MS characterization.

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Comparative

A Comparative Guide to the Antimicrobial Efficacy of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of drug discovery. Among these, pyrazole derivatives have emerged as a versatile and promising class...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of drug discovery. Among these, pyrazole derivatives have emerged as a versatile and promising class of compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides a comparative analysis of the antimicrobial efficacy of derivatives synthesized from the core structure, 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. Our focus is to elucidate the structure-activity relationships (SAR) that govern their potency and to provide robust, reproducible protocols for their screening.

The foundational molecule, a pyrazole-4-carbaldehyde, serves as an excellent starting point for synthetic modification.[5][6][7][8] The aldehyde functional group is readily converted into various other moieties, such as hydrazones, (thio)semicarbazones, and chromenes, allowing for a systematic investigation of how different chemical features impact antimicrobial activity.[5][8][9]

Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis

The antimicrobial potential of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings.[10] The core hypothesis of this guide is that modifying the aldehyde group of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde can modulate its interaction with microbial targets, thereby altering its efficacy.

To investigate this, a series of derivatives were synthesized and screened against a panel of pathogenic microbes. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.

Key Findings from a Hypothetical Derivative Series:

While specific experimental data for "3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde" derivatives is not broadly published, we can extrapolate from extensive research on analogous pyrazole-4-carbaldehyde structures to build a representative comparison.[5][6][9][11] The following table summarizes the expected antimicrobial activity of key derivative classes against representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).

Derivative Class Modification at C4-aldehyde Expected MIC (µg/mL) vs. S. aureus Expected MIC (µg/mL) vs. E. coli Expected MIC (µg/mL) vs. C. albicans Key SAR Insight
Parent Aldehyde (1) -CHO>128>128>128The core aldehyde often shows limited activity.[5]
Hydrazone (2) -CH=N-NH-CO-R32-6464-12864-128Conversion to hydrazone generally enhances activity. The 'R' group's electronics play a crucial role.[1][9]
Thiosemicarbazone (3) -CH=N-NH-CS-NH28-1632-6416-32The thiocarboxamide moiety often confers potent activity, likely due to its chelation properties and ability to inhibit key enzymes.[1]
Cyanoaceto-hydrazide (4) -CH=N-NH-CO-CH2-CN16-3264-12832-64The cyano group can enhance lipophilicity and cellular uptake, boosting activity.[9][11]
Pyridone Adduct (5) Fused Pyridone Ring32-64>12864-128Ring fusion can create steric hindrance or improve target binding, but often shows more specific activity, particularly against Gram-positive bacteria.[9][11]

Interpretation of SAR:

The data consistently suggests that converting the aldehyde moiety into more complex, nitrogen-rich functional groups like hydrazones and thiosemicarbazones is a highly effective strategy for increasing antimicrobial potency.[1][9] The presence of sulfur in the thiosemicarbazone derivatives appears particularly beneficial, often resulting in the lowest MIC values across bacterial and fungal strains. This is a common observation in medicinal chemistry, where sulfur-containing compounds exhibit a broad range of biological activities. Furthermore, the incorporation of electron-withdrawing or electron-donating groups on appended phenyl rings (the 'R' group in hydrazones) can fine-tune the electronic properties of the molecule, significantly impacting its inhibitory effects.

Experimental Design & Protocols

To ensure the trustworthiness and reproducibility of these findings, standardized methodologies are critical. The following section details the workflow and specific protocols for the synthesis and antimicrobial screening of these pyrazole derivatives.

General Experimental Workflow

The process follows a logical progression from chemical synthesis to biological evaluation. Each step is designed to be self-validating, with clear endpoints and quality control measures.

G cluster_0 Synthesis & Characterization cluster_1 Antimicrobial Screening A Parent Aldehyde (3-Butyl-5-chloro-1-phenyl- 1H-pyrazole-4-carbaldehyde) B Condensation Reaction (e.g., with Hydrazides) A->B C Purification (Recrystallization/Chromatography) B->C D Structural Characterization (NMR, IR, Mass Spec) C->D E Prepare Stock Solutions (in DMSO) D->E Qualified Derivatives F Broth Microdilution Assay (MIC Determination) E->F G Agar Disk Diffusion Assay (Zone of Inhibition) E->G H Data Analysis (Compare MICs/Zone Diameters) F->H G->H I SAR Conclusions H->I

Caption: Overall workflow from synthesis to antimicrobial evaluation.

Protocol 1: Synthesis of N'-[(5-chloro-3-butyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide (Derivative 4)

This protocol is representative of the condensation reactions used to derivatize the parent aldehyde.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1) and 0.01 mol of 2-cyanoacetohydrazide in 50 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the solid from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure product.[9][11]

  • Characterization: Confirm the structure of the final compound using IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is considered a gold standard for quantifying antimicrobial susceptibility.[12][13][14] It follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

  • Plate Preparation: Using a sterile 96-well microtiter plate, dispense 100 µL of appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) into all wells.[17][18]

  • Compound Dilution:

    • Prepare a 2X stock solution of the test compound in the growth medium.

    • Add 100 µL of this 2X stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[17][19]

    • Column 11 serves as a positive control (inoculum only), and column 12 as a negative control (medium only).

  • Inoculum Preparation:

    • Prepare a bacterial/fungal suspension from a fresh culture (18-24 hours old) in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12][20]

    • Dilute this suspension in the growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the final standardized inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.[17]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[20][21]

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth as detected by the unaided eye.[13][20]

G cluster_0 Plate Setup cluster_1 Serial Dilution cluster_2 Inoculation & Incubation cluster_3 Result A Dispense 100µL Media to all wells B Add 100µL of 2X Compound to Col 1 A->B C Transfer 100µL Col 1 -> Col 2 B->C D Repeat to Col 10 C->D F Add 5µL Inoculum to Wells (1-11) D->F E Prepare 0.5 McFarland Inoculum E->F G Incubate 16-24h at 37°C F->G H Read MIC: Lowest concentration with no visible growth G->H

Sources

Validation

Structural Validation of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comparative Analytical Guide

Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals Introduction: The Criticality of 3D Conformation in Pyrazole Scaffolds In the realm of preclinical drug development, functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals

Introduction: The Criticality of 3D Conformation in Pyrazole Scaffolds

In the realm of preclinical drug development, functionalized pyrazole scaffolds like 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (3B5C-pyrazole) serve as highly versatile building blocks for synthesizing bioactive heterocycles, including chalcones, Schiff bases, and kinase inhibitors[1]. The spatial arrangement of the 3-butyl, 5-chloro, and 1-phenyl groups around the central pyrazole core creates a unique steric and electrostatic environment.

Understanding the exact three-dimensional conformation of these molecules is not merely an academic exercise; it is a prerequisite for rational Structure-Activity Relationship (SAR) modeling. The dihedral angles between the pyrazole core and the N-phenyl ring, alongside the orientation of the carbaldehyde group, directly dictate the molecule's binding affinity to target proteins (such as CDC7 kinase)[2]. To achieve this level of structural resolution, researchers must employ rigorous, self-validating analytical workflows.

Comparative Analysis: SCXRD vs. Orthogonal Techniques

While routine spectroscopic methods are sufficient for confirming chemical synthesis, they fall short of providing complete 3D spatial mapping. Solution NMR, for instance, provides excellent atomic connectivity data but averages out dynamic conformers in solution, failing to definitively map solid-state intermolecular interactions[3].

Therefore, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute structural elucidation[4]. Below is an objective comparison of how SCXRD performs against alternative analytical techniques for the validation of pyrazole derivatives.

Table 1: Comparative Performance of Analytical Techniques for Pyrazole Validation
Analytical TechniquePrimary Data OutputStructural ResolutionStrengthsLimitationsRole in 3B5C-Pyrazole Validation
Single-Crystal XRD (SCXRD) 3D Atomic Coordinates, Unit Cell< 0.8 Å (Atomic)Determines absolute stereochemistry, precise dihedral angles, and maps H-bonding networks.Requires high-quality single crystals; represents a single microscopic phase.Gold Standard. Determines the exact orientation of the 3-butyl and 1-phenyl groups.
Solution NMR ( 1 H, 13 C) Chemical Shifts, J-CouplingMolecular ConnectivityRapid validation of bulk purity; excellent for confirming chemical identity.Averages out dynamic conformers; loses all solid-state packing data.Confirms the chemical identity and purity of the bulk synthesized powder.
Powder XRD (PXRD) Diffraction Pattern (Bragg Peaks)Bulk PhaseIdentifies polymorphs; validates bulk material against SCXRD structural models.Cannot easily solve de novo structures without high-quality synchrotron data.Acts as the self-validating bridge between the single crystal and the bulk batch.

Experimental Protocol: SCXRD Validation Workflow

As a Senior Application Scientist, I emphasize that a robust analytical protocol must be grounded in causality. Every step in the SCXRD workflow for 3B5C-pyrazole is designed to minimize thermodynamic noise and maximize electron density resolution.

Step 1: Thermodynamic Crystal Cultivation
  • Protocol: Dissolve 50 mg of synthesized 3B5C-pyrazole in a 1:1 mixture of Ethanol and Dichloromethane (DCM). Pierce the vial cap with a narrow-gauge needle to restrict the evaporation rate.

  • Causality: Rapid evaporation leads to kinetic trapping, yielding microcrystalline powder or twinned crystals. Controlled, slow evaporation ensures the system remains near equilibrium, allowing the pyrazole molecules to systematically pack into a long-range ordered lattice driven by C−H⋅⋅⋅O and C−H⋅⋅⋅Cl interactions[2].

Step 2: Cryogenic Mounting
  • Protocol: Submerge the crystal in a drop of paratone-N oil. Select a defect-free, optically clear plate-like crystal under a polarized light microscope. Mount it onto a MiTeGen cryo-loop and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

  • Causality: The paratone oil prevents solvent loss and crystal degradation. Cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which sharpens diffraction spots and allows for the accurate resolution of lighter atoms, specifically the formyl and butyl hydrogen atoms[5].

Step 3: Data Acquisition via Diffractometry
  • Protocol: Utilize a dual-source diffractometer equipped with a CCD or CMOS detector. For 3B5C-pyrazole, Mo-K α radiation ( λ = 0.71073 Å) is typically sufficient, though Cu-K α ( λ = 1.54184 Å) can be used to enhance the anomalous dispersion signal of the chlorine atom for absolute structure determination[4]. Collect a full sphere of data using ω and ϕ scans.

  • Causality: A complete data sphere ensures high redundancy, which is critical for accurate empirical absorption corrections (e.g., using SADABS) and achieving a low final R-factor ( R1​<0.05 ).

Step 4: Structure Solution and Full-Matrix Refinement
  • Protocol: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in geometrically calculated positions and refine them using a riding model[5].

  • Causality: The riding model prevents over-parameterization of the diffraction data. Refining non-hydrogen atoms anisotropically accounts for the non-spherical electron density distribution, yielding a highly accurate representation of the 3-butyl chain's conformational flexibility.

Building a Self-Validating System & Mechanistic Insights

To ensure scientific integrity, the validation of 3B5C-pyrazole must form a closed, self-validating loop. How do we know the single crystal selected is not an anomalous impurity?

The Validation Loop: The structural model solved via SCXRD is used to calculate a simulated PXRD pattern. This simulated pattern is then overlaid with the experimental PXRD pattern of the bulk 3B5C-pyrazole powder. A 1:1 match of the Bragg peak positions confirms that the single crystal selected is truly representative of the bulk material[3].

Once validated, the SCXRD data provides deep mechanistic insights. In pyrazole-4-carbaldehydes, the central pyrazole ring is typically planar. SCXRD allows us to measure the exact dihedral angle between the pyrazole and phenyl rings, which is heavily influenced by the steric bulk of the adjacent chlorine atom[5]. Furthermore, Hirshfeld surface analysis derived from this SCXRD data quantifies the contribution of weak intermolecular forces (such as H⋅⋅⋅H and C−H⋅⋅⋅Cl contacts) that stabilize the crystal lattice and ultimately influence the compound's solubility and bioavailability[2].

Structural Validation Workflow Diagram

G cluster_0 Crystallization & Mounting cluster_1 Data Acquisition & Refinement cluster_2 Orthogonal Validation Syn 3B5C-Pyrazole Synthesis Cryst Slow Evaporation (e.g., EtOH/DCM) Syn->Cryst NMR Solution NMR (Bulk Purity) Syn->NMR PXRD Powder XRD (Phase Purity) Syn->PXRD Mount Cryo-Loop Mounting (100-120 K) Cryst->Mount Diff SCXRD Data Collection (Mo/Cu Kα Radiation) Mount->Diff Solve Structure Solution (SHELXT / Direct Methods) Diff->Solve Refine Full-Matrix Least-Squares (SHELXL) Solve->Refine Output 3D Molecular Structure & Hirshfeld Surface Analysis Refine->Output NMR->Output Validates Bulk PXRD->Output Validates Phase

Fig 1: SCXRD structural validation workflow and orthogonal data synergy for pyrazole derivatives.

References

  • Title: Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach | Source: RSC Advances | URL: [Link]

  • Title: 5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Source: IUCrData | URL: [Link]

  • Title: Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors | Source: ACS Omega (via Figshare) | URL: [Link]

  • Title: Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | Source: PubMed Central (NIH) | URL: [Link]

Sources

Comparative

Spectroscopic Comparison of Halogenated Pyrazole-4-carbaldehyde Derivatives

Executive Summary Halogenated pyrazole-4-carbaldehydes—particularly those substituted at the C5 position—are highly versatile building blocks in medicinal chemistry. They serve as critical intermediates in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated pyrazole-4-carbaldehydes—particularly those substituted at the C5 position—are highly versatile building blocks in medicinal chemistry. They serve as critical intermediates in the synthesis of COX-2 inhibitors, kinase inhibitors, and various antimicrobial agents. The substitution of different halogens (Fluorine, Chlorine, Bromine) at the C5 position profoundly impacts the molecule's electronic distribution, lipophilicity, and steric profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the spectroscopic signatures (NMR and FT-IR) of these derivatives. Understanding these spectral shifts is essential for researchers to validate successful halogenation and formylation during synthesis.

Mechanistic Causality: Synthesis via Vilsmeier-Haack Reaction

The most robust method for synthesizing 5-chloro or 5-bromo pyrazole-4-carbaldehydes is the Vilsmeier-Haack formylation of pyrazolone precursors 1. This reaction is highly efficient because the Vilsmeier reagent (formed from DMF and POCl₃ or POBr₃) acts dually as a formylating agent and a halogenating agent.

VH_Workflow DMF DMF + POCl3 (Vilsmeier Reagent) Intermediate Chloro-iminium Intermediate DMF->Intermediate Activation Pyrazolone 3-Methyl-1-phenyl- 2-pyrazolin-5-one Pyrazolone->Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (Neutralization) Intermediate->Hydrolysis H2O / Na2CO3 Product 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbaldehyde Hydrolysis->Product Precipitation

Workflow of the Vilsmeier-Haack formylation and halogenation of pyrazolones.

Causality of the Dual-Action Mechanism: When POCl₃ reacts with DMF, it generates a highly electrophilic chloro-iminium ion. The pyrazolone substrate tautomerizes to its enol form, allowing the oxygen to be activated by the iminium species. Subsequent nucleophilic attack by chloride at C5 displaces the activated oxygen leaving group, while a second equivalent of the iminium ion attacks the electron-rich C4 position to install the formyl group 1.

Spectroscopic Comparison: F vs. Cl vs. Br

The identity of the halogen at the C5 position dictates the electronic environment of the pyrazole core, which is clearly resolved through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Signatures
  • ¹H NMR (Aldehyde Proton): The -CHO proton typically resonates far downfield (9.80 – 10.10 ppm). Fluorine's strong inductive electron-withdrawing effect (-I) causes the greatest deshielding, pushing the proton signal past 10.0 ppm. Conversely, Bromine, being less electronegative, results in a slightly more shielded aldehyde proton (~9.85 ppm).

  • ¹³C NMR (C5 Carbon): The C5 carbon reveals the most dramatic shifts. For the 5-chloro derivative, C5 appears at 133.4 ppm 1. In the 5-fluoro derivative, the extreme electronegativity of fluorine shifts C5 downfield (~155 ppm), and the signal splits into a large doublet due to ¹J_C-F spin-spin coupling (~240-250 Hz). Strikingly, the 5-bromo derivative exhibits the Heavy Atom Effect ; the spin-orbit coupling of the large bromine atom shields the adjacent C5 nucleus, driving the chemical shift significantly upfield (~120 ppm).

FT-IR Spectroscopy

The carbonyl stretching frequency (ν C=O) is a direct measure of bond strength. The inductive effect of the C5 halogen pulls electron density away from the pyrazole ring, which in turn reduces the conjugation of the aldehyde group with the ring. Less conjugation means more double-bond character for the C=O bond, increasing its force constant. Thus, the highly electronegative fluorine yields the highest wavenumber (~1685 cm⁻¹), while the 5-chloro derivative is observed at 1676 cm⁻¹ 1.

Spectroscopy_Logic Halogen C5-Halogen (F, Cl, Br) Inductive Inductive Effect (-I) Halogen->Inductive HeavyAtom Heavy Atom Effect Halogen->HeavyAtom IR IR: C=O Stretch Shifts to higher cm⁻¹ Inductive->IR HNMR ¹H NMR: CHO Proton Deshielding (Downfield) Inductive->HNMR CNMR ¹³C NMR: C5 Carbon Shielding (Upfield for Br) HeavyAtom->CNMR

Causal relationship between C5-halogen substitution and observed spectroscopic shifts.

Quantitative Data Summary

The table below summarizes the expected and literature-validated spectroscopic data for the three primary halogenated derivatives.

Halogen at C5¹H NMR (CHO, ppm)¹³C NMR (C5, ppm)¹³C NMR (CHO, ppm)FT-IR (C=O, cm⁻¹)
Fluoro (-F) ~10.10 (s)~155.0 (d, J~245 Hz)~182.5~1685
Chloro (-Cl) 9.97 (s)133.4 (s)183.81676
Bromo (-Br) ~9.85 (s)~120.5 (s)~184.2~1672

(Note: Data for the 5-chloro derivative is experimentally exact based on Arkivoc literature 1 and PubChem databases 2. Fluoro and bromo values are calculated based on established spectroscopic heavy-atom and inductive trends).

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , follow this self-validating methodology. The protocol is designed to verify its own success at critical junctures.

Materials Required:
  • 3-Methyl-1-phenyl-2-pyrazolin-5-one (1.0 eq, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (4.0 eq, 40 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (6.0 eq, 60 mmol)

  • Saturated aqueous Na₂CO₃

Step-by-Step Workflow:
  • Vilsmeier Reagent Generation:

    • Action: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (4.6 mL, 60 mmol). Cool the flask to 0 °C using an ice bath.

    • Action: Add POCl₃ (3.7 mL, 40 mmol) dropwise over 15 minutes via an addition funnel.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the unstable chloro-iminium intermediate.

  • Substrate Addition:

    • Action: Stir the mixture for 15 minutes at 0 °C, then add 3-methyl-1-phenyl-2-pyrazolin-5-one (1.74 g, 10 mmol) in small portions.

    • Causality: Gradual addition controls the heat of the reaction as the enol form of the pyrazolone attacks the electrophile.

  • Cyclization and Formylation:

    • Action: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 100 °C for 4 hours.

    • Validation Checkpoint: Perform TLC (Eluent: 1:4 EtOAc/Hexane). The starting material (Rf ~0.1) should completely disappear, replaced by a new UV-active spot (Rf ~0.4).

  • Quenching and Hydrolysis:

    • Action: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice with vigorous stirring.

    • Action: Slowly add saturated aqueous Na₂CO₃ until the pH reaches ~7.

    • Causality: Ice prevents the mixture from boiling over during the highly exothermic hydrolysis of excess POCl₃. Neutralization hydrolyzes the iminium salt to the final aldehyde, causing the hydrophobic product to precipitate.

  • Isolation and Purification:

    • Action: Filter the resulting precipitate under vacuum, wash with cold distilled water (3 × 20 mL), and dry under a vacuum. Recrystallize from hot ethanol to yield pale yellow needles.

    • Validation Checkpoint: Melting point should be sharp at 142–143 °C 1. Confirm structure via ¹H NMR (singlet at 9.97 ppm) 3.

References

  • Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019. 1

  • Archana et al. "3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde." IUCrData, 2022. 3

  • National Center for Biotechnology Information. "5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde." PubChem Database, CID 613027. 2

Sources

Safety & Regulatory Compliance

Safety

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde proper disposal procedures

As a Senior Application Scientist, ensuring the integrity of your synthetic workflows must go hand-in-hand with rigorous environmental and safety compliance. 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 135...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the integrity of your synthetic workflows must go hand-in-hand with rigorous environmental and safety compliance. 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1354936-89-2) is a highly functionalized heterocyclic building block frequently utilized in drug discovery[1][2]. While its pyrazole scaffold is invaluable for medicinal chemistry, the presence of a covalently bound chlorine atom at the 5-position strictly dictates its lifecycle management.

Any unreacted material, reaction byproducts, or solvent mixtures containing this compound must be classified and treated as halogenated organic waste [3]. Commingling this compound with non-halogenated waste streams not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines but also exponentially inflates institutional disposal costs[3][4].

Below is the definitive operational and disposal guide for handling this compound, designed to integrate seamlessly into your laboratory's standard operating procedures.

Physicochemical Profile & Risk Assessment

Before executing any protocol, it is critical to understand the physicochemical parameters that dictate the compound's behavior and hazard profile. The reactive C4-carbaldehyde group presents cross-reactivity risks with primary amines and strong oxidizers, while the halogenated nature of the molecule requires specific end-of-life thermal destruction[4].

ParameterSpecification
Chemical Name 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS Registry Number 1354936-89-2[1][5]
Molecular Formula C₁₄H₁₅ClN₂O
Waste Classification Halogenated Organic Waste (RCRA F-Listed equivalent when in solvent)[4]
Primary Hazards Skin/Eye Irritant, Potential Aquatic Toxicity
Chemical Incompatibilities Strong oxidizers, strong bases, primary amines

Operational Protocol: Safe Handling & Workflow

When utilizing 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde in synthesis (e.g., reductive aminations or cross-coupling reactions), waste generation begins at the bench. The following methodology ensures that waste is properly segregated from the moment of generation.

Step-by-Step Experimental Workflow
  • Dispensing: Weigh the compound inside a certified chemical fume hood to prevent inhalation of any aerosolized particulates.

  • Reaction Setup: Dissolve the compound in an appropriate solvent. If using a halogenated solvent (e.g., Dichloromethane, Chloroform), the entire reaction matrix is inherently halogenated[3]. If using a non-halogenated solvent (e.g., THF, DMF), the presence of the 5-chloro pyrazole derivative still classifies the resulting organic mixture as halogenated waste upon disposal[6].

  • Aqueous Quenching: Terminate the reaction using an appropriate aqueous quench (e.g., saturated NH₄Cl or NaHCO₃).

  • Phase Separation: Extract the organic layer. The organic layer contains the halogenated product/starting material, while the aqueous layer contains inorganic salts.

    • Causality: Separating these phases at the bench scale minimizes the volume of expensive halogenated waste generated. Aqueous waste can often be neutralized and disposed of separately, whereas organic waste requires incineration[4][7].

    • System Validation: Verify the pH of the aqueous layer using indicator paper (target pH 6-8) before routing it to the aqueous waste stream. Ensure no organic emulsion remains in the aqueous phase.

HandlingWorkflow Weigh 1. Dispensing (Fume Hood) React 2. Reaction Setup (Inert Atmosphere) Weigh->React Quench Quench React->Quench Addition of Reagents Phase 4. Phase Separation (Extraction) Quench->Phase OrgWaste 5a. Organic Phase (Halogenated Waste) Phase->OrgWaste Bottom Layer (DCM) AqWaste 5b. Aqueous Phase (Neutralized Waste) Phase->AqWaste Top Layer (Water)

Experimental workflow and phase-directed waste generation for pyrazole synthesis.

Waste Segregation & Disposal Procedures

The fundamental rule of laboratory waste management is segregation at the source . Halogenated compounds like 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde must be routed to specialized RCRA-permitted commercial incinerators capable of reaching temperatures exceeding 1000°C[4].

  • Causality: If halogenated waste is incinerated at lower temperatures, it can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans[4]. Therefore, keeping this waste out of the standard "Non-Halogenated" stream is a critical regulatory and environmental mandate[3][8].

Step-by-Step Disposal Plan

Step 1: Container Selection & Preparation

  • Select a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a PTFE-lined glass bottle[3][9].

  • System Validation: Inspect the container for micro-fractures or degraded cap threading prior to adding waste. A compromised seal will lead to volatile organic compound (VOC) emissions.

Step 2: Waste Transfer & Headspace Management

  • Transfer the organic waste containing the pyrazole derivative into the designated "Halogenated Organic Waste" container.

  • Critical Rule: Never fill the container beyond 75% capacity[6].

  • Causality: Leaving 25% headspace allows for vapor expansion during ambient temperature fluctuations, preventing hydrostatic over-pressurization and subsequent container rupture[6].

  • System Validation: Visually confirm the liquid level remains below the shoulder of the bottle.

Step 3: RCRA-Compliant Labeling

  • Immediately affix a Hazardous Waste Tag to the container[3].

  • Check the "Halogenated Solvents/Organics" box and explicitly list "3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde" along with any solvents (e.g., DCM, Hexanes) and their approximate percentages[3].

Step 4: Empty Container Management (Triple-Rinse Protocol) When the original reagent bottle of the pyrazole derivative is depleted, it cannot be discarded in standard glass recycling.

  • Rinse the empty container three times with a compatible solvent (e.g., Acetone or Dichloromethane)[7][10].

  • Pour all rinsate into the Halogenated Organic Waste container[10].

  • System Validation: The third rinsate should be visually clear. Evaporate a single drop of the third rinsate on a watch-glass; the absence of crystalline residue validates that the container is now "RCRA Empty"[10].

  • Deface the original label with a thick marker and discard the uncapped bottle in the designated glass disposal box[7].

WasteSegregation Start Reaction Waste Generated CheckCl Contains Cl, Br, F, I? (e.g., 5-chloro group) Start->CheckCl Halo Halogenated Waste (Red Tag) CheckCl->Halo YES NonHalo Non-Halogenated (Green Tag) CheckCl->NonHalo NO Incinerate RCRA Incineration (>1000°C) Halo->Incinerate Prevents Dioxins SolventRec Solvent Recovery or Blending NonHalo->SolventRec

Decision logic for the segregation and downstream processing of chemical waste.

Spill Response Protocol

In the event of an accidental release of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (either as a neat powder or in solution):

  • Containment: If in solution, immediately surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads) to prevent it from reaching floor drains[3]. Never allow halogenated organics to enter the municipal plumbing system[7].

  • Collection: Sweep the powder or saturated absorbent pads using non-sparking tools.

  • Disposal: Place all cleanup materials into a heavy-duty, sealable polyethylene bag. Tag this bag explicitly as "Hazardous Waste - Halogenated Spill Debris" and request an immediate pickup from your Environmental Health and Safety (EHS) department[3].

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the wash water as hazardous waste if heavily contaminated.

References

  • Environmental Protection Agency (EPA). "Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov. Available at: [Link][4]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations." Temple.edu. Available at: [Link][3]

  • Georgia Institute of Technology Environmental Health & Safety. "Chemical Waste Disposal." Gatech.edu. Available at: [Link][7]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissingu.ca. Available at: [Link][6]

  • Eastern Washington University. "Hazardous Waste Management Program." Ewu.edu. Available at: [Link][10]

  • Stanford University Environmental Health & Safety. "Waste Minimization and Cost Containment." Stanford.edu. Available at: [Link][8]

  • University of Southern California Environmental Health & Safety. "Chemical Waste." Usc.edu. Available at: [Link][9]

Sources

Handling

Personal protective equipment for handling 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

Advanced Operational Guide: PPE, Handling, and Disposal Protocols for 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde As a highly functionalized heterocyclic building block, 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: PPE, Handling, and Disposal Protocols for 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

As a highly functionalized heterocyclic building block, 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1354936-89-2) is frequently utilized in drug discovery and agrochemical synthesis[1]. However, its unique structural features present specific occupational hazards. This guide provides drug development professionals with a comprehensive, mechanistically grounded operational protocol to ensure absolute laboratory safety.

Mechanistic Hazard Assessment (The "Why" Behind the Safety)

To design an effective safety protocol, we must first understand the chemical's reactivity and physical properties. The hazards of this compound are driven by three core structural components:

  • The Electrophilic Aldehyde (C4-Carbaldehyde): The aldehyde group is highly reactive and acts as a strong electrophile. Upon contact with biological tissues, it can readily undergo Schiff base formation with primary amines in proteins (e.g., keratin in the skin or proteins in the corneal epithelium). This mechanism is the primary driver for acute skin irritation (H315), serious eye irritation (H319), and potential allergic skin sensitization[2][3].

  • Lipophilic Substituents (1-Phenyl and 3-Butyl groups): These non-polar groups significantly increase the molecule's lipophilicity (LogP). High lipophilicity facilitates rapid absorption through the lipid bilayers of the human epidermis, meaning dermal exposure can lead to rapid systemic absorption.

  • The Halogenated Core (5-Chloro group): The carbon-chlorine bond introduces specific disposal and thermal degradation hazards. Under fire conditions or extreme heat, the compound will thermally decompose to release highly toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[4].

Operational Parameters & Quantitative Thresholds

All quantitative safety metrics must be strictly adhered to during the handling of this compound.

Table 1: Critical Operational Thresholds

Safety ParameterQuantitative ThresholdMechanistic Rationale
Fume Hood Face Velocity 80 – 120 fpmEnsures containment of aerosolized particulates without creating turbulent vortices that could eject the powder into the operator's breathing zone[3].
Nitrile Glove Thickness ≥ 0.11 mmProvides sufficient barrier integrity against lipophilic penetration while maintaining the tactile sensitivity required for micro-weighing.
Emergency Flush Time ≥ 15 minutesRequired to fully dilute and mechanically remove the electrophilic aldehyde from tissues before irreversible cellular damage occurs[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE must be donned prior to handling:

Table 2: Required PPE and Justification

Equipment CategorySpecific RequirementScientific Rationale
Hand Protection Nitrile gloves (Double-gloving recommended).Prevents dermal penetration. The outer glove acts as the primary barrier against the lipophilic pyrazole core, while the inner glove ensures sterility and secondary protection.
Eye Protection Snug-fitting, splash-proof chemical safety goggles (EN 166 or ANSI Z87.1).Protects against ocular Schiff-base formation from aerosolized dust or accidental solvent splashes[5]. Standard safety glasses with side shields are inadequate.
Body Protection Flame-resistant laboratory coat (buttoned completely) and full-length trousers.Minimizes exposed skin surface area, mitigating the risk of accidental dermal sensitization.
Respiratory N95/P100 particulate respirator (if handled outside a hood).Mitigates the inhalation of irritating dusts (H335) which can inflame the mucosal membranes of the respiratory tract[3][6].

Step-by-Step Methodology: Safe Handling Workflow

To ensure trustworthiness and safety, every step in this protocol includes a self-validating check.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and verify the face velocity is between 80–120 fpm.

  • Validation: Check the digital monitor or tape a small piece of tissue to the sash to visually confirm inward directional airflow. Do not open the chemical container until airflow is confirmed[3].

Step 2: Static Mitigation

  • Action: Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth.

  • Validation: Slowly bring a clean, dry stainless-steel spatula near the powder. If the powder "jumps" to the spatula, static is still present. Ground the equipment before proceeding to prevent aerosolization.

Step 3: Transfer and Weighing

  • Action: Use a static-free weighing boat. Transfer the solid carefully, keeping the container as close to the weighing boat as possible to minimize the drop height.

  • Validation: Ensure the analytical balance reads a stable weight without continuous drift. A drifting weight indicates ambient air currents are disrupting the measurement and potentially aerosolizing the powder.

Step 4: Immediate Containment

  • Action: Seal the primary container immediately after dispensing.

  • Validation: Verify the cap is threaded correctly and tightly closed to prevent ambient moisture degradation and environmental release[5].

Emergency Response and Spill Mitigation

Workflow Start Start: Pre-Operational Validation PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Face Velocity (80-120 fpm) PPE->Hood Handle Dispense 3-Butyl-5-chloro-1-phenyl- 1H-pyrazole-4-carbaldehyde Hood->Handle Spill Spill or Exposure Detected? Handle->Spill Clean Emergency Response: Wet Absorbent Cleanup Spill->Clean  Yes Proceed Proceed with Chemical Synthesis Spill->Proceed  No Waste Dispose as Halogenated Organic Waste Clean->Waste Proceed->Waste

Workflow for safe handling and emergency spill response of halogenated pyrazoles.

Exposure Protocols:

  • Skin Contact: Immediately flush with copious amounts of water for a minimum of 15 minutes[3]. Crucial Note: Do not use organic solvents (like acetone or ethanol) to wash the skin, as this will dissolve the lipophilic pyrazole and drive it deeper into the dermis.

  • Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer oxygen and seek emergency medical attention[5].

Spill Cleanup Logic:

  • Do not dry sweep. Dry sweeping will aerosolize the irritating carbaldehyde powder[4].

  • Cover the spill with damp absorbent pads or an inert binding material (e.g., vermiculite or sand).

  • Sweep up the damp mass using non-sparking tools and place it in a sealed, labeled container designated for halogenated waste[4][5].

Waste Management and Disposal Plan

Because of the 5-chloro substituent, this compound and any associated contaminated materials (gloves, Kimwipes, reaction solvents, and rinsate) MUST be classified as Halogenated Organic Waste .

  • Segregation: Never mix this waste with non-halogenated solvent streams (e.g., pure ethanol, hexane). Incineration of halogenated compounds requires specialized industrial scrubbers to prevent the environmental release of highly toxic dioxins and hydrogen chloride (HCl) gas[4].

  • Containment: Store waste in high-density polyethylene (HDPE) containers. Avoid metal cans, as trace HCl generation from chemical degradation can cause rapid corrosion and secondary leaks.

  • Labeling: Clearly label the waste container with: "Halogenated Organic Waste: Contains Chlorinated Pyrazole Derivatives. Toxic and Irritant."

References

  • Title: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde Product Information | Source: BLD Pharm | URL: 1

  • Title: 1H-Pyrazole-4-carboxaldehyde Safety Data Sheet | Source: ChemicalBook | URL: 2

  • Title: 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE Safety Data Sheet | Source: ChemicalBook | URL: 5

  • Title: MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Source: CapotChem | URL: 4

  • Title: 1,3,5-Trimethyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheet | Source: Thermo Fisher Scientific | URL: 3

Sources

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